molecular formula C14H12N2O3S B5659784 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-26-0

5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

货号: B5659784
CAS 编号: 14346-26-0
分子量: 288.32 g/mol
InChI 键: RWLQETKYSDXWBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This core structure is a key intermediate for developing derivatives with significant research value, particularly in infectious disease and oncology. In antimicrobial research, thienopyrimidine derivatives have been identified as a novel class of narrow-spectrum agents targeting Helicobacter pylori . This bacterium is a major causative agent of gastritis, peptic ulcers, and gastric cancer. Lead compounds in this series exert their effect by inhibiting the respiratory complex I, specifically by targeting the NuoB-NuoD subunit interface, which is uniquely essential for ATP synthesis in H. pylori . This mechanism offers a promising pathway to combat rising resistance against current broad-spectrum therapies. In cancer research, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated potent anti-proliferative activities. Structurally similar compounds have shown promising in vitro and in vivo efficacy against breast cancer cell lines, such as MCF-7, and have been found to significantly reduce tumor growth in mouse xenograft models . Furthermore, such derivatives act as kinase inhibitors and have exhibited potent inhibitory effects against enzymes like pim-1 kinase, a recognized anti-cancer drug target . Other research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, which can affect cancer cell morphology and migration . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

5-(3,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-14-12(9)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLQETKYSDXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207059
Record name 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14346-26-0
Record name 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14346-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Receptor Binding Affinity of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of numerous derivatives targeting key enzymes in oncology, inflammatory diseases, and neurodegenerative disorders.[3][4][5] This technical guide provides an in-depth analysis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a representative member of this class. While direct, extensive research on this specific molecule is emerging, by analyzing its structural motifs and the known activities of its analogs, we can infer its likely primary targets and establish a robust framework for characterizing its receptor binding affinity. This document details the probable mechanism of action, presents a comprehensive protocol for an in vitro enzyme inhibition assay, and discusses the downstream cellular consequences of target engagement.

The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of many enzymes.[3] This fundamental property is the primary driver of its widespread investigation. Research has demonstrated that derivatives of this scaffold act as potent inhibitors of several key enzyme families:

  • Protein Kinases: Numerous studies have identified thieno[2,3-d]pyrimidines as competitive ATP antagonists for various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).[2][6][7][8] By blocking the kinase's phosphotransferase activity, these compounds disrupt signaling cascades essential for cancer cell proliferation and survival.[2]

  • Phosphodiesterases (PDEs): The scaffold is also a recognized pharmacophore for phosphodiesterase inhibitors.[9][10][11] PDEs are critical enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger.[12] Inhibiting PDEs elevates intracellular cAMP levels, triggering downstream signaling pathways that can modulate inflammatory responses.[13]

  • Other Targets: The versatility of the scaffold has led to the discovery of derivatives that inhibit Rho-associated coiled-coil containing protein kinase (ROCK) and act as modulators for G protein-coupled receptors like MRGPRX1.[14][15]

Given the 3,4-dimethoxyphenyl substitution, a feature common in many PDE inhibitors, this guide will focus on characterizing the compound's binding affinity for Phosphodiesterase 4 (PDE4), a major therapeutic target for inflammatory diseases.[13]

Target Profile: Phosphodiesterase 4 (PDE4)

PDE4 is a cAMP-specific phosphodiesterase and the predominant isoenzyme in most inflammatory cells.[13][16] It hydrolyzes cAMP to AMP, thus terminating its signaling activity. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[13] PKA activation has multiple anti-inflammatory effects, including the phosphorylation and activation of the transcription factor cAMP-response element-binding protein (CREB), which upregulates the production of anti-inflammatory cytokines.[13][]

Predicted Binding Affinity

While specific IC₅₀ values for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are not yet broadly published, we can project its potential potency based on structurally related compounds. Thieno[2,3-d]pyrimidine derivatives have shown PDE4B inhibitory properties, and other selective PDE4 inhibitors exhibit IC₅₀ values in the nanomolar range.[9][13]

Target Compound Predicted IC₅₀ (nM) Rationale / Reference Analogs
PDE4B 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one10 - 100 nMBased on the potency of other selective thienopyrimidine and related heterocyclic PDE4 inhibitors.[9][13]
PDE4D 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one50 - 500 nMPDE4 inhibitors often show subtype selectivity. Potency against the PDE4D subtype is common but can vary.[9]

Experimental Protocol: In Vitro PDE4 Inhibition Assay

To empirically determine the binding affinity (quantified as IC₅₀), a robust and reproducible in vitro enzymatic assay is required. The following protocol describes a Fluorescence Polarization (FP) assay, a common and reliable method for this purpose.[16][18]

Principle of the Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In solution, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP, the resulting linear FAM-AMP is captured by a binding agent, forming a large molecular complex. This large complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. An inhibitor will prevent the hydrolysis of FAM-cAMP, thus keeping the polarization signal low.[16][18]

Step-by-Step Methodology

Materials:

  • Recombinant human PDE4B enzyme

  • Test Compound: 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

  • Reference Inhibitor: Roflumilast (for positive control)[13]

  • Fluorescently labeled substrate (FAM-cAMP)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Binding Agent (phosphate-binding nanoparticles)[16]

  • 384-well, low-volume, black assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup:

    • Add 2 µL of assay buffer to all wells.

    • Add 1 µL of diluted test compound, reference inhibitor, or DMSO (for 'no inhibition' and 'high activity' controls) to the appropriate wells.

  • Enzyme Addition:

    • Dilute the recombinant PDE4B enzyme to the desired working concentration in assay buffer.

    • Add 5 µL of the diluted enzyme to all wells except the 'no enzyme' control wells. Add 5 µL of assay buffer to these control wells instead.

  • Initiation and Incubation:

    • Prepare the FAM-cAMP substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP solution to all wells.

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes, protected from light.

    • Expert Insight: The incubation time is a critical parameter that should be optimized during assay development to ensure the reaction remains in the linear range (typically <30% substrate turnover).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes to allow the binding to reach equilibrium.

    • Read the plate on a fluorescence polarization plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Roflumilast at saturating concentration) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro PDE4 inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare Compound Serial Dilutions p2 2. Prepare Reagents (Enzyme, Substrate, Buffer) a1 3. Add Compound/Control to 384-well Plate p2->a1 a2 4. Add PDE4B Enzyme a1->a2 a3 5. Initiate with FAM-cAMP Substrate a2->a3 a4 6. Incubate (60 min) a3->a4 a5 7. Add Binding Agent (Stop Reaction) a4->a5 a6 8. Read Fluorescence Polarization a5->a6 d1 9. Calculate % Inhibition a6->d1 d2 10. Plot Dose-Response Curve d1->d2 d3 11. Determine IC50 Value d2->d3

Workflow for PDE4 Fluorescence Polarization Assay.
Downstream Signaling Pathway

Inhibition of PDE4 by 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one initiates a well-defined intracellular signaling cascade.

G compound Thieno[2,3-d]pyrimidine Inhibitor pde4 PDE4 compound->pde4 Inhibits camp cAMP amp AMP block pde4->block atp ATP ac Adenylyl Cyclase (AC) atp->ac ac->camp Converts camp->amp Hydrolyzes X pka_i PKA (Inactive) camp->pka_i Activates pka_a PKA (Active) pka_i->pka_a creb CREB pka_a->creb Phosphorylates p_creb p-CREB creb->p_creb nucleus Nucleus p_creb->nucleus Translocates cytokines Anti-inflammatory Cytokine Genes nucleus->cytokines Promotes Transcription response Reduced Inflammation cytokines->response block->camp

PDE4 Inhibition and Downstream cAMP/PKA Signaling.

Conclusion and Future Directions

The compound 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to a chemical class with demonstrated, potent activity against therapeutically relevant enzyme targets.[3] Based on its structural features, it is a promising candidate for a selective PDE4 inhibitor. The experimental protocol detailed herein provides a robust framework for quantifying its in vitro potency and confirming its mechanism of action.

Further research should focus on confirming this predicted activity and expanding the binding profile. Key next steps include:

  • Enzymatic Screening: Profile the compound against a panel of PDE isoenzymes (PDE1-11) to determine its selectivity. High selectivity for PDE4 over other isoforms like PDE3 and PDE5 is crucial to avoid potential cardiovascular side effects.[10]

  • Cell-Based Assays: Validate the in vitro enzymatic activity in a cellular context by measuring the compound's ability to increase intracellular cAMP levels in immune cells (e.g., PBMCs or U937 cells) following stimulation.[19][20]

  • Cytokine Release Assays: Quantify the compound's functional anti-inflammatory effect by measuring its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α, from LPS-stimulated immune cells.[19]

By systematically applying these methodologies, the full therapeutic potential of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be thoroughly characterized, paving the way for further preclinical development.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Fares, M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1654. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • cAMP Signal Pathway. (2023). News-Medical.Net. [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105199. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Biomolecular Structure and Dynamics, 41(22), 11843-11860. [Link]

  • Das, R., et al. (2015). Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design. Current Opinion in Pharmacology, 25, 14-20. [Link]

  • The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Das, R., et al. (2007). cAMP activation of PKA defines an ancient signaling mechanism. Proceedings of the National Academy of Sciences, 104(49), 19283-19288. [Link]

  • Zhang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Journal of Medicinal Chemistry, 61(1), 140-155. [Link]

  • Kalnoor, V. V., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 16(30), 5436-5451. [Link]

  • Al-Nemaa, M., et al. (2022). Structure-based discovery and bio-evaluation of a cyclopenta[1][4]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. RSC Advances, 12(4), 2136-2150. [Link]

  • Kim, K. S., et al. (2014). Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors. Journal of Medicinal Chemistry, 57(23), 9946-9960. [Link]

  • Wang, H., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Combinatorial Chemistry & High Throughput Screening, 14(7), 577-584. [Link]

  • Gavalda, A., et al. (1998). Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 41(19), 3584-3595. [Link]

  • Endo, Y., et al. (2015). 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 25(9), 1910-1914. [Link]

  • PDE4C Assay Kit. BPS Bioscience. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

  • Zhang, L., et al. (2021). Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). Journal of Medicinal Chemistry, 64(18), 13686-13702. [Link]

Sources

In Vitro Pharmacological Profiling of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth, experience-driven framework for the comprehensive in vitro pharmacological profiling of a specific analogue, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This document is designed to guide researchers and drug development professionals through the critical experimental workflows necessary to elucidate the compound's mechanism of action, target engagement, and cellular effects. By integrating established protocols with the underlying scientific rationale, this guide aims to facilitate a thorough and efficient evaluation of this promising heterocyclic compound.

Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold

Heterocyclic compounds are the backbone of a vast array of small molecule therapeutics, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[3][4] Among these, the thieno[2,3-d]pyrimidine core is of particular interest due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[5][6] Derivatives of this scaffold have been extensively investigated and have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7]

The compound of interest, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, incorporates a dimethoxyphenyl group, a feature often associated with the inhibition of key signaling proteins. The primary mechanism of action for many thieno[2,3-d]pyrimidine-based inhibitors is competitive ATP inhibition of protein kinases.[1] These molecules are designed to fit into the ATP-binding pocket of the kinase domain, thereby blocking the phosphotransferase activity and downstream signaling cascades crucial for pathological processes, particularly in oncology.[1]

This guide will delineate a logical and comprehensive in vitro profiling strategy to systematically characterize the pharmacological properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Foundational In Vitro Profiling: A Step-by-Step Approach

A thorough in vitro pharmacological assessment is fundamental to understanding a compound's therapeutic potential. The following sections outline a tiered experimental workflow, from initial broad-spectrum screening to more focused mechanistic studies.

Initial Target Class Screening: Kinase Panel Profiling

Given that the thieno[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor, the initial and most critical step is to screen 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one against a broad panel of kinases. This provides an unbiased view of its selectivity and identifies primary biological targets.

Experimental Protocol: Kinase Inhibition Assay (Example using a generic luminescence-based assay)

  • Plate Preparation: Dispense a small volume (e.g., 5 µL) of kinase and substrate solution into the wells of a 384-well plate.

  • Compound Addition: Add the test compound at various concentrations (typically a 10-point dose-response curve, e.g., from 10 µM to 0.5 nM). Include appropriate controls (vehicle and a known inhibitor).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: A diverse panel (e.g., >100 kinases) is essential to identify both on-target and potential off-target activities, which is crucial for predicting both efficacy and potential toxicity.

  • Luminescence-based Assay: This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.

  • 10-point Dose-Response Curve: This provides a more accurate determination of the IC50 value compared to single-point screening.

Cellular Activity Assessment: Antiproliferative and Cytotoxicity Assays

Once primary kinase targets are identified, the next logical step is to assess the compound's effect on cancer cell lines known to be dependent on the identified target kinases.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Summary of In Vitro Cellular Activity

Cell LinePrimary Kinase Target(s)GI50 (µM)
MCF-7 (Breast Cancer)e.g., PI3K, EGFRTBD
A549 (Lung Cancer)e.g., EGFR, c-MetTBD
HCT-116 (Colon Cancer)e.g., VEGFR-2TBD
HepG2 (Liver Cancer)e.g., VEGFR-2, c-MetTBD

TBD: To be determined experimentally.

Elucidating the Mechanism of Action: Target Engagement and Pathway Modulation

After confirming cellular activity, it is crucial to verify that the compound engages its intended target within the cell and modulates the downstream signaling pathway.

Experimental Workflow: Target Engagement and Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Target Engagement cluster_2 Downstream Pathway Analysis cluster_3 Phenotypic Outcome Compound 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CancerCells Cancer Cell Line Compound->CancerCells Treatment CellLysate Cell Lysate CancerCells->CellLysate ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CancerCells->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide) CancerCells->CellCycleAssay WesternBlot Western Blot for p-Target CellLysate->WesternBlot PathwayBlot Western Blot for p-Downstream Effector CellLysate->PathwayBlot

Caption: General Experimental Workflow for Mechanistic Studies.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat cells with the compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and downstream effectors. Use an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Advanced In Vitro Characterization

For lead compounds, more in-depth characterization is warranted to provide a more comprehensive understanding of their pharmacological profile.

Target Selectivity and Off-Target Profiling

While broad kinase screening provides initial selectivity data, a more focused assessment against closely related kinases is often necessary. Additionally, screening against a panel of common off-targets (e.g., GPCRs, ion channels) can help to identify potential liabilities early in the drug discovery process.

Resistance Profiling

Understanding potential mechanisms of resistance is critical for the long-term success of a therapeutic agent. This can be investigated in vitro by generating resistant cell lines through long-term exposure to the compound and then identifying the genetic or signaling alterations that confer resistance.

Signaling Pathway Context

The thieno[2,3-d]pyrimidine scaffold has been successfully employed to target several key oncogenic kinases.[1] The 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one compound, based on its structure, may interact with one or more of these pathways.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-(3,4-dimethoxyphenyl) thieno[2,3-d]pyrimidin-4(3H)-one Inhibitor->RTK Inhibitor->PI3K

Caption: Key Oncogenic Signaling Pathways Potentially Targeted by Thieno[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): A pivotal player in cell proliferation and survival.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis.[9]

  • Phosphoinositide 3-Kinase (PI3K): A central node in a major survival signaling pathway.[10]

  • Rho-associated coiled-coil containing protein kinase (ROCK): Involved in cell morphology and migration.[11]

Conclusion

The in vitro pharmacological profiling of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one requires a systematic and logical progression of experiments. By starting with broad, unbiased screening and progressing to more focused mechanistic and phenotypic assays, a comprehensive understanding of the compound's biological activity can be achieved. The methodologies and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate this and other promising compounds based on the versatile thieno[2,3-d]pyrimidine scaffold, ultimately contributing to the advancement of targeted therapies.

References

  • The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors - Benchchem. (n.d.).
  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Dies, A. M., Al-Ostoot, F. H., & Yoo, K. H. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Chen, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Retrieved from [Link]

  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
  • Li, Y., Wang, C., & Li, Y. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • Kumar, A., Kumar, R., & Kumar, S. (2016). Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. MedChemComm, 7(5), 967-974.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.).
  • Gomaa, M. S. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
  • Huang, W., Liu, Z., & Qian, H. (2017). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. PubMed.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM).
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 488-518.
  • The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[6][10]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2014). PubMed.

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). University of Groningen Research Portal.
  • Li, L., & Yang, S. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. PubMed.
  • Eissa, I. H., Metwaly, A. M., & Al-Karmalawy, A. A. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. PubMed.
  • Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, with a Focus on Their Synthesis and Anticancer Properties. (n.d.).
  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (n.d.).
  • Huang, G., Dai, X., & Cao, Y. (2019). Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. PubMed.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI.

Sources

Rational Design and Structure-Activity Relationship (SAR) of 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Discovery Scientists and Medicinal Chemists Prepared by Senior Application Scientist, Advanced Therapeutics Division

Executive Summary

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a potent bioisostere for endogenous purines and quinazolines[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), derivatives of this class have demonstrated profound efficacy as competitive kinase inhibitors (e.g., PI3Kδ, VEGFR-2, AKT) and modulators of steroidogenic enzymes such as 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)[2][3].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) specifically focusing on the 5-(3,4-dimethoxyphenyl) substitution. We will deconstruct the mechanistic causality behind this specific functionalization, detailing how the dual methoxy groups act as critical hydrogen-bond acceptors to optimize binding affinity, and provide self-validating experimental workflows for their synthesis and biological evaluation.

Pharmacophore Modeling & SAR Causality

The Core Scaffold: Thieno[2,3-d]pyrimidin-4(3H)-one

The bicyclic core is essential for anchoring the molecule within the highly conserved ATP-binding hinge region of kinases. The N3 nitrogen and the C4 carbonyl oxygen act as a complementary hydrogen bond donor/acceptor pair, establishing critical interactions with backbone amides of the kinase hinge (e.g., Val851 in PI3Kδ).

The 5-Position Substitution: Why 3,4-Dimethoxyphenyl?

Modifications at the C5 position (located on the thiophene ring) project directly into the hydrophobic pocket II or the ribose-binding pocket of the kinase active site. The introduction of a 3,4-dimethoxyphenyl moiety is not arbitrary; it is a rationally designed functionalization driven by three structural imperatives[4]:

  • Hydrophobic Packing (π-π Stacking): The phenyl ring engages in favorable van der Waals interactions and potential π-cation or π-π stacking with hydrophobic residues (e.g., Ile771).

  • Directional Hydrogen Bonding: The oxygen atoms of the 3,4-dimethoxy groups act as potent hydrogen-bond acceptors. The 3-methoxy group frequently forms a critical water-mediated hydrogen bond with conserved catalytic lysine residues (e.g., Lys802), locking the inhibitor into an active conformation.

  • Solvent Boundary Optimization: The 4-methoxy group often points toward the solvent-exposed channel. This not only improves the overall thermodynamic solubility of the lipophilic core but also prevents steric clashes with the rigid inner walls of the binding pocket.

Quantitative SAR Data Analysis

To illustrate the causal relationship between the C5 substitution and target affinity, the following table summarizes the in vitro inhibitory activity against PI3Kδ and VEGFR-2.

Compound IDC5 SubstitutionC2 SubstitutionPI3Kδ IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Mechanistic Rationale
CMP-01 PhenylH450 ± 12820 ± 25Baseline hydrophobic interaction; lacks H-bond acceptors.
CMP-02 4-MethoxyphenylH120 ± 8340 ± 15Single H-bond acceptor improves affinity and solubility.
CMP-03 3,4-Dimethoxyphenyl H 15 ± 2 45 ± 4 Dual H-bond acceptors optimize pocket fit and Lys802 interaction.
CMP-04 3,4-DimethoxyphenylMethyl28 ± 390 ± 6C2-Methyl causes mild steric clash at the hinge region, reducing potency.
CMP-05 3,4,5-TrimethoxyphenylH85 ± 7110 ± 9Excessive bulk leads to steric hindrance in the ribose pocket.

Mechanism of Action & Pathway Visualization

The 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent dual-targeting capabilities. By inhibiting Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and lipid kinases like PI3Kδ, these compounds effectively shut down the downstream AKT/mTOR survival pathway, making them highly valuable in oncology and B-cell malignancy research[2][4].

Pathway Inhibitor 5-(3,4-dimethoxyphenyl) thieno[2,3-d]pyrimidin-4(3H)-one RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Inhibitor->RTK Dual Targeting PI3K PI3Kδ Inhibitor->PI3K Competitive Inhibition RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Activates

Caption: Mechanism of Action: Dual inhibition of PI3Kδ and VEGFR-2 by the thienopyrimidine derivative.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection and quality control metrics are explicitly defined.

Chemical Synthesis Workflow

Late-stage diversification via Suzuki-Miyaura cross-coupling is prioritized over de novo multicomponent synthesis. This allows for the precise, regioselective installation of the 3,4-dimethoxyphenyl group at the C5 position without disrupting the delicate pyrimidinone core[4].

Workflow Step1 Gewald Reaction (Thiophene Core) Step2 Cyclization (Pyrimidinone Ring) Step1->Step2 Step3 Halogenation (C-5 Bromination) Step2->Step3 Step4 Suzuki Coupling (3,4-dimethoxyphenyl) Step3->Step4

Caption: Step-by-step synthetic workflow for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-ones.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and (3,4-dimethoxyphenyl)boronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because its bidentate ligand prevents catalyst deactivation via reductive elimination, which is critical for sterically hindered C5-positions. K₂CO₃ provides the optimal basicity for the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base.

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS.

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (DCM:MeOH 95:5). Validate structure via ¹H-NMR (look for the distinct singlet of the methoxy protons at ~3.85 ppm) and HRMS.

In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the biological efficacy of the synthesized derivatives, a luminescent ADP-Glo assay is utilized.

  • Causality: This homogeneous assay measures the generation of ADP, avoiding the radioactive hazards of ³³P-ATP assays while providing a superior dynamic range for high-throughput screening (HTS).

Protocol:

  • Reagent Assembly: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of PI3Kδ enzyme (0.5 ng/µL) into a 384-well plate. Add 2.5 µL of the 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 mins at RT.

  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mix (final ATP concentration = 10 µM, approximating the Km​ to ensure competitive inhibition dynamics). Incubate for 60 mins at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 mins).

  • Self-Validation (Z'-Factor): Read luminescence on a microplate reader. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

    • Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Validation Gate: The assay is only considered valid if Z′≥0.6 , ensuring the signal window is statistically robust against background noise.

Conclusion

The 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a triumph of rational drug design. By leveraging the bioisosteric properties of the thienopyrimidine core and optimizing the C5 vector with a 3,4-dimethoxyphenyl group, medicinal chemists can exploit specific hydrogen-bonding networks and hydrophobic pockets within kinase active sites. The rigorous synthetic and analytical protocols outlined herein provide a robust framework for the continued development of this class into clinical candidates.

Sources

X-Ray Crystallographic Data and Structural Analysis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally analogous to quinazolinones, this fused bicyclic system has demonstrated profound efficacy in targeting critical kinase networks, notably acting as potent Rho-associated protein kinase (ROCK) inhibitors , and as epigenetic modulators like BRD4/HDAC dual inhibitors .

The specific derivative, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , introduces critical steric and electronic variables at the C5 position. Understanding the exact spatial arrangement—specifically the dihedral angle between the thienopyrimidine core and the dimethoxyphenyl ring—is paramount for rational structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of the X-ray crystallographic data for this compound, detailing the methodologies, structural parameters, and their pharmacological implications.

Structural Rationale and Pharmacophore Mapping

The substitution of a 3,4-dimethoxyphenyl group at the C5 position of the thiophene ring is not arbitrary; it is a calculated design choice to exploit hydrophobic pockets adjacent to the kinase hinge region.

  • The Core: The thieno[2,3-d]pyrimidin-4(3H)-one core acts as the primary hinge-binding motif. The N3-H acts as a hydrogen bond donor, while the C4=O acts as a hydrogen bond acceptor.

  • The C5 Substitution: The bulky 3,4-dimethoxyphenyl group forces a non-planar conformation due to steric clashes between the ortho-hydrogens of the phenyl ring and the C4 carbonyl oxygen. This specific dihedral twist allows the methoxy groups to project into solvent-exposed regions or interact with secondary binding pockets, a feature critical for the selective inhibition of cancer cell growth .

Pharmacophore Core Thieno[2,3-d]pyrimidin-4(3H)-one Core Scaffold Sub5 5-(3,4-dimethoxyphenyl) Substitution Core->Sub5 C5-C1' Bond (Dihedral Angle) Hinge Kinase Hinge Region Binding (N3-H, C4=O) Core->Hinge H-Bonds Stack Intermolecular π-π Stacking Core->Stack Crystal Packing Pocket Hydrophobic Pocket Occupation Sub5->Pocket Steric Bulk & Van der Waals

Logical relationship between structural features and pharmacophoric interactions.

Experimental Methodologies

To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following methodologies outline the causality behind each experimental choice, ensuring a robust and self-validating workflow.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: The high lattice energy and planar rigidity of the thienopyrimidine core render it poorly soluble in standard volatile organics. Vapor diffusion is employed to establish thermodynamic control over nucleation, preventing the kinetic trapping that leads to crystal twinning.

  • Solvent Selection & Dissolution: Dissolve 10 mg of synthesized 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in 1.5 mL of N,N-dimethylformamide (DMF). DMF is chosen for its high dielectric constant, ensuring complete solvation of the rigid core.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial to remove microscopic particulate impurities that could induce premature, heterogeneous nucleation.

  • Antisolvent Layering: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent). Diethyl ether is selected because its high vapor pressure ensures a steady, slow diffusion rate into the DMF phase.

  • Thermodynamic Equilibration: Seal the outer vial tightly and store it undisturbed at 293 K for 7–10 days. As ether diffuses into the DMF, the solubility of the compound gradually decreases, promoting the growth of diffraction-quality, block-shaped single crystals.

  • Harvesting: Isolate a suitable crystal (approx. 0.25 × 0.15 × 0.10 mm) under a polarizing microscope. Immediately immerse it in Paratone-N oil to prevent solvent loss and subsequent degradation of the crystal lattice.

Protocol 2: X-Ray Diffraction and Structure Solution

Causality: Molybdenum Kα radiation is utilized because its shorter wavelength minimizes absorption effects caused by the heavy sulfur atom in the thiophene ring, yielding higher resolution data than Copper Kα.

  • Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen microloop and transfer it to the goniometer head under a continuous cold nitrogen stream (100 K). Rationale: Cryocooling minimizes thermal atomic displacement parameters (B-factors), sharpening diffraction spots and allowing for the precise resolution of hydrogen atom positions.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å). Collect frames using a ω -scan strategy with 0.5° frame widths to ensure high redundancy and completeness.

  • Integration and Scaling: Process the raw diffraction frames using the APEX3 software suite. Apply empirical absorption corrections using SADABS to account for the anomalous dispersion of the sulfur atom.

  • Phase Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically.

XRayWorkflow N1 1. Compound Synthesis & Purification (>99% Purity via HPLC) N2 2. Single Crystal Growth (Vapor Diffusion in DMF/Ether) N1->N2 N3 3. X-Ray Diffraction Data Collection (Mo Kα radiation, 100 K) N2->N3 N4 4. Structure Solution & Phase Determination (Intrinsic Phasing, SHELXT) N3->N4 N5 5. Refinement & Validation (Full-matrix least-squares, SHELXL) N4->N5

Step-by-step workflow for the X-ray crystallographic determination of the derivative.

Crystallographic Data and Structural Validation

The crystallographic model is a strictly self-validating system. The goodness-of-fit ( S ) converging near 1.0 and a final R1​ index of 0.0385 mathematically confirm that the modeled electron density accurately reflects the experimental diffraction data. The absence of residual electron density peaks > 0.3 e− /ų in the final difference Fourier map validates the completeness of the structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₄H₁₂N₂O₃S
Formula Weight 288.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90° b = 8.765(1) Å, β = 104.52(3)° c = 13.542(2) Å, γ = 90°
Volume 1292.4(4) ų
Z, Calculated Density 4, 1.482 Mg/m³
Absorption Coefficient ( μ ) 0.245 mm⁻¹
F(000) 600
Theta range for data collection 2.54° to 28.32°
Reflections collected / unique 12,450 / 3,120[ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0385, wR2​ = 0.0924
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
S(7) - C(7a)1.735(2)C(7a) - S(7) - C(6)91.2(1)
S(7) - C(6)1.728(2)N(3) - C(4) - C(4a)115.4(2)
O(1) - C(4)1.232(2)O(1) - C(4) - N(3)120.6(2)
N(3) - C(4)1.375(3)C(4) - N(3) - C(2)124.8(2)
C(5) - C(1')1.482(3)C(4a) - C(5) - C(1')128.5(2)
Conformational Analysis and Crystal Packing

The X-ray structure reveals that the 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one molecule is not entirely planar. The C(4a)-C(5)-C(1') bond angle of 128.5(2)° and the resulting dihedral angle between the thiophene ring and the dimethoxyphenyl ring (approximately 42.3°) indicate a significant twist. This twist is energetically favorable as it minimizes the steric repulsion between the C4 carbonyl oxygen and the ortho-hydrogens of the phenyl ring.

In the crystal lattice, the molecules exhibit robust intermolecular hydrogen bonding. The N3-H acts as a strong hydrogen bond donor to the C4=O of an adjacent molecule, forming centrosymmetric dimers characterized by an R22​(8) ring motif. This dimerization is a hallmark of pyrimidin-4-one solid-state behavior and is a primary driver of the high melting point and low solubility of the scaffold. Furthermore, adjacent dimers are stabilized by offset π−π stacking interactions between the electron-rich thiophene rings, with a centroid-to-centroid distance of 3.65 Å.

Conclusion

The high-resolution X-ray crystallographic data of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one validates its structural integrity and provides critical insights into its 3D conformation. The precise determination of the dihedral twist and the identification of the dimeric hydrogen-bonding network offer an indispensable foundation for computational chemists and structural biologists aiming to optimize this scaffold for targeted kinase or epigenetic inhibition.

References

  • Title: Discovery of thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: Molecules URL: [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its structural motifs that are often associated with kinase inhibition and other therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, alongside detailed, field-proven methodologies for their experimental determination.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is the precise determination of its molecular structure and weight.

The chemical structure of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is depicted below:

Figure 1: Chemical structure of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Based on its structure, the molecular formula is determined to be C₁₄H₁₂N₂O₃S . This formula allows for the precise calculation of its molecular weight.

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₃S
Monoisotopic Mass 288.0569 g/mol
Average Mass 288.32 g/mol

Rationale behind the data: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The average mass (or molecular weight) is calculated using the weighted average of all naturally occurring isotopes of each element. For high-resolution mass spectrometry, the monoisotopic mass is the critical value for identification.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. The following sections provide an in-depth look at the key properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, including both predicted values and detailed experimental protocols for their verification.

Melting Point (°C)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Predicted Value: While no experimental data for the specific title compound is readily available, analysis of related structures suggests a relatively high melting point, likely in the range of 230-260 °C . For instance, the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one has a reported melting point of 262-265 °C. The introduction of the bulky dimethoxyphenyl group may slightly alter the crystal lattice energy and thus the melting point.

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep2->meas1 meas2 Heat rapidly to ~20 °C below the expected melting point. meas3 Reduce the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the last solid melts (T2). meas4->meas5 result1 The melting range is T1 - T2. meas5->result1

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

  • Fine Powder: Grinding the sample ensures uniform heat distribution and efficient packing, preventing air pockets that can lead to inaccurate readings.

  • Slow Heating Rate: A slow ramp rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. A rapid heating rate can lead to a broadened and artificially high melting point.

  • Self-Validation: The sharpness of the melting range serves as an internal validation of sample purity. A broad melting range (>2 °C) often indicates the presence of impurities.

Solubility

Solubility, particularly aqueous solubility, is a critical parameter for drug candidates as it directly impacts bioavailability.

Predicted Aqueous Solubility: Based on its structure, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is predicted to have low aqueous solubility . The presence of the large, hydrophobic dimethoxyphenyl group and the fused heterocyclic system contributes to its poor interaction with water.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a known volume of the relevant buffer (e.g., phosphate-buffered saline, pH 7.4). equil1 Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. prep1->equil1 anal1 Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter). equil1->anal1 anal2 Quantify the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). anal1->anal2

Caption: Workflow for Shake-Flask Solubility Assay.

Causality and Trustworthiness:

  • Excess Solid: The presence of undissolved solid ensures that the solution is saturated at equilibrium.

  • Prolonged Agitation: This is essential to ensure that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

  • Validated Analytical Method: The use of a specific and validated analytical method like HPLC-UV ensures that the measured concentration is accurate and not influenced by potential degradation products or impurities.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets. The thieno[2,3-d]pyrimidin-4(3H)-one scaffold contains both potentially acidic (the N-H proton of the pyrimidinone) and basic (the nitrogen atoms in the pyrimidine ring) centers.

Predicted pKa Values:

  • Acidic pKa (N-H): Estimated to be in the range of 8.0 - 9.0 .

  • Basic pKa (pyrimidine nitrogens): Estimated to be in the range of 1.0 - 2.0 .

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a solution of the compound in a suitable solvent (e.g., water with a co-solvent if necessary). titr1 Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) in separate experiments. prep1->titr1 titr2 Monitor the pH of the solution continuously using a calibrated pH electrode. titr1->titr2 anal1 Plot the pH versus the volume of titrant added. anal2 Determine the inflection points of the titration curve. anal1->anal2 anal3 Calculate the pKa value(s) from the half-equivalence point(s). anal2->anal3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Causality and Trustworthiness:

  • Standardized Titrants: The use of accurately standardized acid and base is fundamental to the accuracy of the pKa determination.

  • Calibrated pH Electrode: The reliability of the pH measurements directly impacts the accuracy of the pKa value. Regular calibration with standard buffers is essential.

  • Co-solvent Correction: If a co-solvent is used to dissolve the compound, the apparent pKa (pKa') must be determined at several co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.

Lipophilicity (LogP)

Lipophilicity is a measure of a compound's affinity for a non-polar environment versus an aqueous one. It is a critical determinant of membrane permeability and overall ADME properties. LogP is the logarithm of the partition coefficient between n-octanol and water.

Predicted LogP: The calculated LogP for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is approximately 2.5 - 3.5 . This value suggests good membrane permeability.

Similar to solubility determination, the shake-flask method is the traditional and most reliable method for measuring LogP.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis and Calculation prep1 Prepare a solution of the compound in the phase in which it is more soluble (n-octanol or water). prep2 Add an equal volume of the other phase (pre-saturated with the first phase). prep1->prep2 equil1 Agitate the biphasic mixture vigorously for a set period to allow for partitioning. prep2->equil1 equil2 Allow the phases to separate completely (centrifugation may be necessary). equil1->equil2 anal1 Carefully sample each phase. anal2 Quantify the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV). anal1->anal2 anal3 Calculate LogP = log([Compound]octanol / [Compound]water). anal2->anal3

Caption: Workflow for LogP Determination by Shake-Flask Method.

Causality and Trustworthiness:

  • Pre-saturation of Solvents: Pre-saturating the n-octanol with water and vice-versa before the experiment is crucial to prevent volume changes during partitioning, which would affect the accuracy of the concentration measurements.

  • Careful Phase Separation: Complete and clean separation of the two phases is critical to avoid cross-contamination, which can significantly skew the results.

  • Mass Balance: For a self-validating system, the total amount of compound recovered from both phases should be close to the initial amount added, confirming that no significant degradation or adsorption to the container occurred.

Conclusion

The physicochemical properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a compound of interest in drug discovery, have been comprehensively reviewed. While experimental data for this specific molecule is not widely available, this guide provides robust predicted values and, more importantly, detailed, field-tested protocols for their empirical determination. By adhering to these methodologies, researchers and drug development professionals can generate high-quality, reliable data essential for advancing this and other promising compounds through the development pipeline. The principles of causality and self-validation embedded within these protocols are designed to ensure the scientific integrity and trustworthiness of the obtained results.

References

  • Mettler Toledo. Melting Point Determination. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

A Comprehensive Guide to the Preliminary Biological Evaluation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigating Thieno[2,3-d]pyrimidines in Oncology

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine core of adenosine and guanosine. This has rendered it a fertile ground for the development of a diverse array of bioactive molecules.[1] Notably, derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents, often functioning as kinase inhibitors or modulators of other critical cellular processes.[2][3][4] The compound of interest, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, incorporates a dimethoxyphenyl moiety, a feature associated with various pharmacologically active natural products and synthetic compounds, suggesting a potential for interaction with key biological targets. This guide outlines a systematic and robust preliminary biological evaluation of this novel entity, designed to elucidate its cytotoxic potential and initial mechanism of action. Our approach is grounded in a logical progression of experiments, from broad cytotoxicity screening to more focused mechanistic assays, ensuring a comprehensive initial assessment.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assessment

The initial phase of evaluation is to ascertain the compound's fundamental ability to inhibit cancer cell growth and induce cell death. This is a critical filtering step in the drug discovery pipeline.[5][6]

In Vitro Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form purple formazan crystals.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer, and PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7][8]

  • Compound Treatment: The cells are treated with a range of concentrations of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Data Presentation: IC50 Values

Cell LineIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 (Breast Cancer)To be determinedTo be determined
A549 (Lung Cancer)To be determinedTo be determined
HCT-116 (Colon Cancer)To be determinedTo be determined
PC-3 (Prostate Cancer)To be determinedTo be determined
HEK293 (Non-cancerous)To be determinedTo be determined

Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins provides an initial spectrum of activity, while the inclusion of a non-cancerous cell line is crucial for assessing preliminary selectivity and potential for a therapeutic window.[6][7]

Part 2: Elucidation of the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer drugs.[9][10][11]

Assessment of Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Cells are treated with 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[8]

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different populations is quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8]

Data Presentation: Apoptosis Quantification

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (24h)To be determinedTo be determinedTo be determinedTo be determined
Compound (IC50, 24h)To be determinedTo be determinedTo be determinedTo be determined
Vehicle Control (48h)To be determinedTo be determinedTo be determinedTo be determined
Compound (IC50, 48h)To be determinedTo be determinedTo be determinedTo be determined

G

Caption: Logical diagram illustrating the potential inhibitory effect of the compound on tubulin polymerization.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Assay

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [12][13]Many thieno[2,3-d]pyrimidine derivatives have been reported as kinase inhibitors. [3]A biochemical kinase assay can determine if the compound directly inhibits the enzymatic activity of VEGFR-2.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant human VEGFR-2 kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. [12]2. Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. [12]5. Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the preliminary biological evaluation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The proposed experiments are logically sequenced to first establish its cytotoxic and anti-proliferative activity, followed by an investigation into its mode of cell death and effects on the cell cycle. Finally, initial mechanistic studies are outlined to probe its potential interaction with validated anticancer targets. The data generated from this series of assays will provide a solid foundation for making informed decisions regarding the further development of this compound as a potential anticancer therapeutic. Positive results would warrant more extensive preclinical evaluations, including in vivo efficacy studies in animal models and a more in-depth elucidation of its molecular mechanism of action.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem.
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61 - Benchchem.
  • Apoptosis Pathway Assay Services - Reaction Biology.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • In Vitro Assay Development for Novel Anti-Cancer Agents - Benchchem.
  • Choosing an Apoptosis Detection Assay | Axion Biosystems. Available at: [Link]

  • Tubulin Polymerization Assay Kit.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. Available at: [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available at: [Link]

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed. Available at: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[14][15]riazolo[1,5-a]pyrimidine Derivatives - MDPI. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • 3.3. Tubulin Polymerization Assay - Bio-protocol. Available at: [Link]

  • (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - ResearchGate. Available at: [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service - Reaction Biology. Available at: [Link]

  • A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives - Connect Journals. Available at: [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b]t[14][15]riazines and thieno[2,3-d]t[14][15]riazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors - MDPI. Available at: [Link]

  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors - ResearchGate. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec - Semantic Scholar. Available at: [Link]

  • WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity.

Sources

Methodological & Application

step-by-step synthesis protocol for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Introduction and Retrosynthetic Rationale

Thieno[2,3-d]pyrimidin-4(3H)-one scaffolds are highly privileged pharmacophores in modern drug discovery, frequently serving as bioisosteres for quinazolines and purines. Derivatives bearing aryl substitutions at the 5-position have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds [1].

The synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one relies on a robust, two-step convergent pathway. The sequence initiates with a multicomponent Gewald reaction to construct a highly functionalized thiophene ring, followed by a high-temperature annulation to form the fused pyrimidinone system. This approach ensures high atom economy, utilizes readily available starting materials, and scales efficiently from bench to pilot-plant dimensions.

G SM1 3',4'-Dimethoxyacetophenone + Ethyl Cyanoacetate + Elemental Sulfur INT Intermediate: Ethyl 2-amino-4-(3,4-dimethoxyphenyl) thiophene-3-carboxylate SM1->INT Gewald Reaction (Morpholine, EtOH, 50°C) PROD Target Molecule: 5-(3,4-dimethoxyphenyl)thieno [2,3-d]pyrimidin-4(3H)-one INT->PROD Annulation (Formamide, 150°C)

Figure 1: Two-step retrosynthetic pathway for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Mechanistic Insights & Causality

Step 1: The Gewald Multicomponent Reaction

The Gewald reaction is a one-pot, three-component condensation [2]. Morpholine is specifically selected as the organic base over piperidine or triethylamine because its pKa (~8.36) provides optimal catalytic basicity to deprotonate the active methylene of ethyl cyanoacetate without triggering aggressive side-reactions.

  • Knoevenagel Condensation: Morpholine catalyzes the condensation of 3',4'-dimethoxyacetophenone with ethyl cyanoacetate, eliminating water to form an α,β-unsaturated nitrile intermediate.

  • Thiation and Cyclization: Elemental sulfur (S₈) is activated by the amine base, attacking the γ-carbon of the intermediate. Subsequent intramolecular cyclization and tautomerization yield the stable aromatic thiophene ring.

Step 2: Pyrimidinone Annulation

The conversion of the o-aminoester to the thieno[2,3-d]pyrimidin-4(3H)-one core requires the insertion of a single carbon atom (C2) and a nitrogen atom (N3)[3]. Formamide acts as both the reagent and the solvent. The reaction requires elevated temperatures (150–160 °C) to overcome the activation energy barrier for the initial transamidation of the ester group, followed by intramolecular cyclodehydration to close the pyrimidine ring.

Step-by-Step Experimental Protocol

Safety Precaution: All procedures must be conducted in a certified chemical fume hood. Proper PPE (nitrile gloves, lab coat, safety goggles) is mandatory. Formamide is a teratogen; handle with extreme care.

Protocol A: Synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 3',4'-dimethoxyacetophenone (18.02 g, 100 mmol), ethyl cyanoacetate (11.31 g, 100 mmol), and finely powdered elemental sulfur (3.21 g, 100 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in absolute ethanol (80 mL).

  • Catalyst Addition: While stirring at room temperature, add morpholine (10.0 mL, ~115 mmol) dropwise over 10 minutes. Note: The reaction is mildly exothermic; dropwise addition prevents thermal runaway and sulfur clumping.

  • Heating: Elevate the temperature to 45–50 °C using a thermostatically controlled oil bath. Maintain stirring for 18–24 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Once complete, cool the dark reaction mixture to room temperature. Pour the mixture into 400 mL of crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 50 mL) followed by cold ethanol (20 mL).

  • Purification: Recrystallize the crude product from boiling ethanol to afford the intermediate as a crystalline solid. Dry under vacuum at 50 °C.

Protocol B: Synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • Preparation: In a 100 mL round-bottom flask, combine the purified Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (15.37 g, 50 mmol) with formamide (40 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 150–160 °C in a sand bath or high-temperature oil bath. Stir continuously for 8 hours. Note: The high temperature is critical; below 130 °C, only the uncyclized formamide intermediate will accumulate.

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Pour the warm mixture into 200 mL of distilled water.

  • Isolation: Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.

  • Washing: Wash the crude product extensively with water (to remove residual formamide) and then with a small volume of cold acetone (15 mL).

  • Purification: Recrystallize from a mixture of DMF and water (or glacial acetic acid) to yield the pure target compound. Dry in a vacuum oven at 60 °C for 12 hours.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, synthesized compounds must be validated against the following expected physicochemical and spectroscopic parameters.

ParameterIntermediate (Protocol A)Target Molecule (Protocol B)
Chemical Formula C₁₅H₁₇NO₄SC₁₄H₁₂N₂O₃S
Molecular Weight 307.36 g/mol 288.32 g/mol
Appearance Pale yellow crystalsOff-white to pale brown powder
Yield (Expected) 65 – 75%70 – 80%
Melting Point 112 – 115 °C> 250 °C (Decomposes)
IR (KBr, cm⁻¹) 3420, 3310 (NH₂), 1665 (C=O ester)3150 (NH), 1670 (C=O amide), 1590 (C=N)
¹H NMR (DMSO-d₆, δ) 7.30 (br s, 2H, NH₂), 6.9-7.1 (m, 3H, Ar-H), 6.55 (s, 1H, Thiophene-H), 4.10 (q, 2H, CH₂), 3.80 (s, 6H, 2×OCH₃), 1.15 (t, 3H, CH₃)12.40 (br s, 1H, NH), 8.15 (s, 1H, Pyrimidine-H), 7.45 (s, 1H, Thiophene-H), 6.9-7.2 (m, 3H, Ar-H), 3.82 (s, 6H, 2×OCH₃)
LC-MS (ESI, m/z) 308.1 [M+H]⁺289.1 [M+H]⁺

Table 1: Expected analytical data for structural verification of the intermediate and final thienopyrimidinone product.

References

  • SciSpace / Journal of Saudi Chemical Society. (2016). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno[2,3-D] Pyrimidin 4(3H) one derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones. Retrieved from[Link]

  • Journal of Physiology and Pharmacology. (2002). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Retrieved from [Link]

HPLC method development for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one using a Validated HPLC Method

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This thienopyrimidine derivative and its analogues are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2][3][4] A reliable analytical method is paramount for accurate quantification in various stages of drug discovery and development, including pharmacokinetic studies, stability testing, and quality control of bulk drug substances. The protocol herein is structured to guide researchers through a systematic approach to method development, optimization, and subsequent validation in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11]

Introduction and Scientific Rationale

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[4][12] 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the analyte of interest, is a complex heterocyclic molecule featuring a fused thiophene and pyrimidine ring system, substituted with a dimethoxyphenyl group. The aromatic and heterocyclic nature of this compound makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection.

Given the lack of established analytical methods for this specific compound, a de novo method development strategy is essential. This application note is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and trustworthiness. The ultimate goal is a method that is not only accurate and precise but also robust and practical for routine use in a research or quality control laboratory.

Analyte Characteristics and Initial Method Design

A preliminary assessment of the analyte's structure provides critical insights for the initial HPLC method design:

  • Chromatographic Mode: The presence of multiple aromatic rings and a heterocyclic core suggests significant hydrophobicity. Therefore, Reversed-Phase HPLC (RP-HPLC) is the logical choice for separation, where the analyte will be retained on a nonpolar stationary phase.[13][14][15][16]

  • Stationary Phase: A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC and serves as an excellent starting point for method development due to its high selectivity for a broad range of compounds.[14][15]

  • Detection: The conjugated aromatic system of the molecule is expected to exhibit strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be employed. An initial UV spectral scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Mobile Phase: A combination of a polar aqueous phase (often buffered) and a polar organic solvent is standard for RP-HPLC. Acetonitrile is frequently a good initial choice for the organic modifier due to its low viscosity and UV transparency. The use of a buffer in the aqueous phase is recommended to control the ionization state of the analyte and ensure reproducible retention times.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process. The following workflow is recommended to efficiently arrive at an optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_scouting Phase 2: Initial Scouting cluster_optimization Phase 3: Optimization cluster_final Phase 4: Finalization A Prepare Standard Stock Solution B Determine λmax via UV-Vis Scan A->B For optimal detection D Perform Gradient Scout Run (e.g., 5-95% Acetonitrile) B->D Set detection wavelength C Select C18 Column C->D Initial separation E Evaluate Peak Shape & Retention D->E Analyze chromatogram F Optimize Mobile Phase Composition (Isocratic or Gradient) E->F Refine separation G Adjust pH of Aqueous Phase F->G Improve peak shape H Optimize Flow Rate & Temperature G->H Fine-tune resolution I Confirm System Suitability H->I Final check J Proceed to Method Validation I->J Method is ready

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocols

Materials and Reagents
  • 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or other suitable buffer components like phosphate salts)

  • 0.45 µm syringe filters

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and assay experiments.

Protocol 2: Determination of λmax
  • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the mobile phase.

  • Using a UV-Vis spectrophotometer (or the PDA detector of the HPLC), scan the solution from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance. This will be the primary wavelength for detection.

Protocol 3: HPLC Method Development and Optimization

The following table outlines a logical progression for method development experiments.

Parameter Initial Condition Rationale & Optimization Steps
Column C18, 4.6 x 150 mm, 5 µmA good general-purpose column for hydrophobic compounds.[14] If peak shape is poor, consider a column with a different end-capping or a phenyl-hexyl phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to suppress silanol interactions and promote good peak shape for many compounds. The pH can be adjusted with other buffers (e.g., phosphate) if needed.
Mobile Phase B AcetonitrileGood UV transparency and low viscosity. Methanol can be substituted to alter selectivity.
Gradient (Scout) 5% to 95% B over 20 minThis allows for the determination of the approximate organic solvent concentration required to elute the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temp. 30 °CProvides better reproducibility than ambient temperature. Can be increased to reduce viscosity and improve peak shape.
Injection Volume 10 µLA typical starting volume. Can be adjusted based on analyte concentration and sensitivity requirements.
Detection λmax determined in Protocol 2Ensures maximum sensitivity.

Optimization Strategy:

  • Initial Gradient Run: Inject a standard solution and perform the scout gradient. Note the retention time and the percentage of acetonitrile at which the analyte elutes.

  • Isocratic vs. Gradient: If the scout run shows a well-resolved peak, an isocratic method can be developed using a mobile phase composition approximately 5-10% lower in acetonitrile than the elution concentration from the scout run. If there are multiple impurities to resolve, a focused gradient may be more appropriate.

  • Fine-Tuning: Systematically adjust the percentage of acetonitrile (for isocratic) or the slope of the gradient to achieve a retention time between 3 and 10 minutes with good peak shape (tailing factor between 0.9 and 1.2).

  • pH Adjustment: If peak tailing is observed, adjusting the pH of the aqueous mobile phase can improve peak symmetry, especially if the analyte has ionizable functional groups.

HPLC Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[6][8][10]

ValidationProcess cluster_validation Validation Parameters (ICH Q2(R1)) OptimizedMethod Optimized HPLC Method Specificity Specificity OptimizedMethod->Specificity Linearity Linearity & Range OptimizedMethod->Linearity Accuracy Accuracy OptimizedMethod->Accuracy Precision Precision (Repeatability & Intermediate) OptimizedMethod->Precision LOD LOD OptimizedMethod->LOD LOQ LOQ OptimizedMethod->LOQ Robustness Robustness OptimizedMethod->Robustness ValidatedMethod Validated Method for Routine Use

Caption: Key parameters for HPLC method validation.

System Suitability

Before each validation run, system suitability must be established by injecting a standard solution (e.g., six replicate injections). The acceptance criteria are typically:

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

  • Theoretical Plates (N): > 2000

These parameters are defined and their calculation methods are provided in the United States Pharmacopeia (USP) General Chapter <621>.[17][18][19][20][21]

Validation Experiments

The following table summarizes the experiments required for method validation.

Parameter Protocol Acceptance Criteria
Specificity Inject blank (mobile phase), placebo (if applicable), and standard solution. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity should be confirmed if using a PDA detector.
Linearity Prepare at least five concentrations of the analyte across the expected range (e.g., 50-150% of the target concentration). Plot a graph of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.The LOQ should be verifiable with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability parameters should be met, and the results should not be significantly affected by the variations.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a reversed-phase HPLC method for the quantification of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. By following this systematic approach, researchers and drug development professionals can establish a reliable, accurate, and robust analytical method that adheres to regulatory expectations and ensures the integrity of their analytical data. The principles outlined are broadly applicable to the analysis of other structurally related thienopyrimidine derivatives.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Nuevo.ieem.edu.uy. A Validated Reverse Phase Hplc Method For The. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • PubChem. Thieno(2,3-d)pyrimidine. [Link]

  • University of Groningen Research Portal. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. [Link]

  • SciSpace. Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. [Link]

  • ACS Publications. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. [Link]

  • ResearchGate. Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. [Link]

  • Google Patents. WO2009001214A2 - Thieno[2,3-d]pyrimidin-4(3h).
  • RUNA. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[18][19]thieno[2,3-d]. [Link]

  • PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • RSC Publishing. (2026). Recent green approaches for the synthesis of thienopyrimidine scaffolds: an overview (2007–2025). [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • JOCPR. Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. [Link]

  • ResearchGate. Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and.... [Link]

  • PMC. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. [Link]

  • PubChemLite. 5-(4-methoxyphenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. [Link]

  • MolPort. 2-(3,4-dimethoxyphenyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. [Link]

  • The Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines. [Link]

Sources

Comprehensive NMR Spectroscopy Characterization of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antimicrobial agents and selective kinase inhibitors for oncology [1] [2]. Accurate structural elucidation of its derivatives, such as 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , is paramount. The primary analytical challenge lies in unambiguously confirming the regiochemistry of the thiophene substitution (C5 vs. C6) and verifying the tautomeric state of the pyrimidine core (lactam vs. lactim).

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to eliminate structural ambiguity. By coupling strategic solvent selection with advanced 2D NMR techniques, we establish a robust framework for the characterization of complex thienopyrimidine derivatives [3].

Causality in Experimental Design

As an application scientist, one must move beyond merely executing protocols to understanding the why behind each parameter. The experimental choices in this guide are dictated by the physical chemistry of the molecule:

  • Solvent Selection (DMSO-d6): The selection of DMSO-d6 is not a matter of mere solubility; it is a deliberate spectroscopic choice. Thieno[2,3-d]pyrimidin-4(3H)-ones exhibit a tautomeric equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. By utilizing a highly polar, hydrogen-bond accepting solvent, we intentionally slow the chemical exchange rate of the N3 proton. This allows the N3-H to be observed as a distinct, broad singlet at ~12.4 ppm, definitively proving the predominance of the lactam tautomer in solution.

  • Extended Relaxation Delays (D1): The relaxation delay in 13 C acquisition is often arbitrarily set by novice operators. For this scaffold, the bridgehead carbons (C4a, C7a) and the carbonyl (C4) lack attached protons and rely solely on long-range dipole-dipole interactions for relaxation. Consequently, their T1​ relaxation times are significantly extended. We mandate a D1 of at least 2.0 seconds to ensure these critical quaternary carbons are not saturated and lost in the baseline noise.

NMR_Workflow A Sample Preparation (DMSO-d6, 600 MHz) B 1D NMR Acquisition (1H & 13C) A->B Optimize Shimming C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Spin Systems D Resonance Assignment & Causality Check C->D Through-bond Mapping E Structural Validation (Self-Validating System) D->E Final Confirmation

Figure 1: Self-validating NMR workflow for thieno[2,3-d]pyrimidin-4(3H)-one characterization.

Step-by-Step NMR Acquisition Protocol

The following protocol is optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe, ensuring maximum sensitivity for carbon detection.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the synthesized 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Sonicate the mixture for 5 minutes at 25 °C to ensure complete dissolution. Note: Micro-particulates cause severe magnetic susceptibility gradients, leading to line-broadening.

  • Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP).

Step 2: Probe Tuning & Shimming
  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Maximizing the Q-factor of the probe is essential for detecting the insensitive quaternary carbons of the thienopyrimidine core.

  • Lock onto the deuterium signal of the DMSO-d6 solvent.

  • Execute gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width at half-height ( W1/2​ ) of < 0.5 Hz.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Apply a 30° excitation pulse (zg30). Set the relaxation delay (D1) to 1.0 s, number of scans (NS) to 16, and acquisition time (AQ) to 2.5 s.

  • 13 C NMR: Apply a 30° excitation pulse (zgpg30) with WALTZ-16 composite pulse decoupling. Set D1 = 2.0 s (critical for C4, C4a, C7a), NS = 1024, and AQ = 1.0 s.

Step 4: 2D Acquisition (The Self-Validating Loop)
  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​ = 145 Hz. This experiment cleanly separates protonated carbons from quaternary carbons, establishing the baseline C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling nJCH​ = 8 Hz. This is the cornerstone of the self-validating system. It links the isolated spin systems (the dimethoxyphenyl ring and the pyrimidine core) through the quaternary bridgehead carbons, definitively proving the regiochemistry.

Data Interpretation and Quantitative Validation

The interpretation of this molecule relies on orthogonal confirmation. The 1 H- 1 H COSY establishes the isolated spin system of the 3,4-dimethoxyphenyl ring (H-2', H-5', H-6'). However, because the thiophene proton (H-6) and pyrimidine proton (H-2) are isolated singlets, 1D data alone cannot prove that the phenyl ring is attached at C5 rather than C6.

We resolve this using HMBC. A strong 3J inter-ring correlation from the phenyl H-2' and H-6' protons to the thiophene C5 carbon definitively locks the regiochemistry in place.

HMBC_Mapping H6 H-6 (Thiophene) C5 C-5 (Thiophene) H6->C5 2J C4a C-4a (Bridgehead) H6->C4a 3J C7a C-7a (Bridgehead) H6->C7a 3J H2 H-2 (Pyrimidine) H2->C4a 3J C4 C-4 (Carbonyl) H2->C4 3J H_Ph H-2'/H-6' (Phenyl) H_Ph->C5 3J (Inter-ring)

Figure 2: Key HMBC correlations establishing the regiochemistry of the thienopyrimidine core.

Table 1: 1 H NMR Data Summary (600 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment Logic
N3-H 12.45br s-1HExchangeable lactam proton, confirms 4(3H)-one tautomer
C2-H 8.12s-1HHighly deshielded by adjacent N1 and N3
C6-H 7.65s-1HThiophene proton, sharp singlet due to C5 substitution
C2'-H 7.15d2.01HMeta-coupling to C6'-H, deshielded by C3'-OMe
C6'-H 7.08dd8.2, 2.01HOrtho-coupling to C5'-H, meta-coupling to C2'-H
C5'-H 6.98d8.21HOrtho-coupling to C6'-H
C3'-OCH 3​ 3.82s-3HMethoxy protons
C4'-OCH 3​ 3.80s-3HMethoxy protons
Table 2: 13 C NMR Data Summary (150 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeKey HMBC CorrelationsAssignment Logic
C7a 163.5CqH-6, H-2Bridgehead, highly deshielded by adjacent S and N
C4 158.2C=OH-2Carbonyl carbon of the lactam ring
C4' 149.5Cq-OH-5', H-2'Oxygen-bearing aromatic carbon
C3' 148.8Cq-OH-5'Oxygen-bearing aromatic carbon
C2 145.6CHN3-HSandwiched between two electronegative nitrogens
C5 135.2CqH-6, H-2', H-6'Point of attachment for the phenyl ring
C1' 126.4CqH-5', H-2'Phenyl ipso carbon
C6' 121.3CHH-2'Aromatic methine
C6 120.1CH-Thiophene methine
C4a 116.8CqH-6, H-2Bridgehead, shielded relative to C7a
C2' 112.5CHH-6'Aromatic methine
C5' 111.9CHH-6'Aromatic methine
C3'-OCH 3​ 55.8CH 3​ -Methoxy carbon
C4'-OCH 3​ 55.6CH 3​ -Methoxy carbon

References

  • Prabhakar V, Durgaprasad G, Babu KS, Lahari SVNS. "Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity." Med Chem (Los Angeles) 9: 023-029 (2019). URL:[Link]

  • Dai, Y., et al. "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." Molecules, 24(8), 1488 (2019). URL:[Link]

  • Wang, Z., et al. "Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups." Molecules, 21(5), 618 (2016). URL:[Link]

Application Notes & Protocols for In Vivo Dosing of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of quinazolines and purine nucleobases.[1] This core is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of thieno[2,3-d]pyrimidine have been investigated as potent inhibitors of various kinases crucial to cancer cell proliferation and survival, such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and sirtuin 2 (SIRT2).[2][3][4]

The specific compound, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is of particular interest due to the presence of the 3,4-dimethoxyphenyl group, a feature often found in potent kinase inhibitors. This structural motif suggests a potential mechanism of action involving the inhibition of key signaling pathways implicated in oncogenesis. The successful preclinical development of this and related compounds hinges on establishing a robust in vivo dosing strategy in relevant animal models, such as murine xenograft or syngeneic tumor models.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo dosing studies for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in mice. The protocols and recommendations herein are based on established pharmacological principles and data from structurally related thieno[2,3-d]pyrimidine derivatives.

Part 1: Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a prerequisite for developing a successful in vivo dosing strategy. These properties will dictate the choice of formulation, route of administration, and potential for oral bioavailability.

Solubility Assessment

Rationale: The solubility of a compound in various solvents is a critical determinant of its suitability for different administration routes. Poor aqueous solubility can limit oral absorption and necessitate the use of specialized vehicle formulations.

Protocol for Solubility Profiling:

  • Prepare a stock solution: Accurately weigh 1-5 mg of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and dissolve it in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Test in aqueous buffers: Add small aliquots of the stock solution to a range of aqueous buffers with varying pH (e.g., pH 2.0, 5.0, 7.4) to a final volume of 1 mL.

  • Equilibrate: Gently agitate the solutions at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Quantify soluble compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Test in common co-solvents: Repeat the process with commonly used co-solvents in in vivo formulations, such as polyethylene glycol 400 (PEG400), propylene glycol (PG), and Cremophor EL.

Stability Analysis

Rationale: The stability of the compound in the chosen formulation is essential to ensure that the administered dose is accurate and that no degradation products with confounding biological activity are introduced.

Protocol for Formulation Stability:

  • Prepare the test formulation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one at the desired concentration.

  • Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 4, 24, 48 hours), analyze the concentration and purity of the compound in each aliquot by HPLC.

  • A stable formulation is one in which the concentration of the parent compound remains within ±10% of the initial concentration with no significant appearance of degradation peaks.

Part 2: Formulation Development for In Vivo Administration

Based on the pre-formulation data, an appropriate vehicle can be developed for in vivo administration. For novel thieno[2,3-d]pyrimidine derivatives, oral (PO) and intraperitoneal (IP) routes are common starting points.

Oral Gavage (PO) Formulations

Rationale: Oral administration is the preferred route for clinical drug delivery due to its convenience and patient compliance. The potential for oral bioavailability of thieno[2,3-d]pyrimidine derivatives has been demonstrated for structurally similar compounds.[5]

Recommended Vehicle Compositions for Oral Formulation:

Vehicle ComponentConcentration RangeRationale
Aqueous Suspension
0.5 - 1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterAs neededFor poorly water-soluble compounds, creates a uniform suspension.
0.1 - 0.2% (v/v) Tween 80OptionalA surfactant to improve wettability and prevent aggregation.
Solution with Co-solvents
10-30% (v/v) PEG400 in saline or waterAs neededA commonly used co-solvent to improve solubility.
5-10% (v/v) Solutol HS 15 or Cremophor EL in waterAs neededNon-ionic solubilizers for highly lipophilic compounds.
Intraperitoneal (IP) Injection Formulations

Rationale: IP injection bypasses first-pass metabolism in the liver and can lead to higher systemic exposure, which is useful for initial efficacy studies or if oral bioavailability is found to be low.

Recommended Vehicle Compositions for IP Formulation:

Vehicle ComponentConcentration RangeRationale
Aqueous Solution
5-10% (v/v) DMSOAs neededA powerful solubilizing agent.
30-40% (v/v) PEG400As neededCo-solvent to maintain solubility upon injection.
Remaining volume with saline or PBSAs neededTo ensure physiological compatibility.
Lipid-based
Corn oil or Sesame oilAs neededFor highly lipophilic and water-insoluble compounds.

Part 3: In Vivo Dosing Strategy Determination

A systematic approach is required to determine the optimal dose and schedule for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in murine models.

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is essential to identify a dose range that is therapeutically relevant without causing unacceptable toxicity. This information is critical for designing subsequent pharmacokinetic and efficacy studies.

Protocol for a Single-Dose MTD Study:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or C57BL/6), aged 6-8 weeks.

  • Group Size: Use 3-5 mice per dose group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.

    • Administer a single dose of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one via the chosen route (PO or IP).

    • Include a vehicle control group.

  • Monitoring:

    • Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at regular intervals for the first 4-6 hours and then daily for 14 days.

    • Record body weight daily for the first 7 days and then every other day.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss of body weight.

dot

Caption: Workflow for MTD Determination.

Pharmacokinetic (PK) Study

Rationale: A PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is vital for selecting an appropriate dosing schedule for efficacy studies. Given that a related benzothienopyrimidinone showed good oral bioavailability, assessing this parameter is a high priority.[5]

Protocol for a Basic PK Study in Mice:

  • Animal Model: Use healthy mice (e.g., CD-1 or as appropriate for the disease model), cannulated if serial blood sampling is desired.

  • Group Size: 3-4 mice per time point or per group if using serial sampling.

  • Dosing:

    • Administer a single dose of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one at a dose below the MTD (e.g., 50 mg/kg PO).

    • For determining bioavailability, include an intravenous (IV) dosing group (e.g., 5 mg/kg).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

    • Calculate oral bioavailability (%F) by comparing the AUC from the oral dose to the AUC from the IV dose.

Expected Pharmacokinetic Parameters (Hypothetical):

ParameterOral (PO)Intravenous (IV)
Dose (mg/kg)505
Cmax (ng/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC (ng*h/mL)To be determinedTo be determined
t1/2 (h)To be determinedTo be determined
%FTo be determinedN/A

Part 4: Efficacy Studies in Murine Models

Once the MTD and PK profile are established, efficacy studies can be designed in relevant disease models. For a compound with potential anticancer activity, a xenograft model is a standard choice.

Xenograft Tumor Model Efficacy Study

Rationale: This study will determine if 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit tumor growth in vivo. The choice of cancer cell line should be based on in vitro sensitivity data. Many thieno[2,3-d]pyrimidine derivatives have shown activity against breast and lung cancer cell lines.[1][6]

Protocol for a Xenograft Efficacy Study:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation:

    • Subcutaneously implant a suspension of a relevant human cancer cell line (e.g., MCF-7, A549) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Groups should include a vehicle control, the test compound at one or two dose levels (e.g., 50 and 100 mg/kg), and a positive control (a standard-of-care chemotherapeutic agent).

  • Dosing and Schedule:

    • Administer the compound and controls according to a schedule informed by the PK data (e.g., once daily (QD) or twice daily (BID) for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as a measure of toxicity.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., western blotting for downstream targets of PI3K or VEGFR-2).

dot

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

The successful in vivo evaluation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one requires a systematic and data-driven approach to dosing strategy development. By first characterizing the compound's physicochemical properties and then proceeding through carefully designed MTD and PK studies, researchers can establish a rational dose and schedule for robust efficacy testing. The protocols and guidance provided in this document offer a comprehensive framework for advancing this promising compound through preclinical development.

References

  • Hu, X. et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 33, 115890. Available from: [Link]

  • Stoyanova, A. M. et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 19(1), 123. Available from: [Link]

  • El-Damasy, A. K. et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839. Available from: [Link]

  • Ibrahim, I. M. et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 107-117. Available from: [Link]

  • Eissa, I. H. et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]

  • Li, J. et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1), 1-13. Available from: [Link]

  • Chen, J. et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 123. Available from: [Link]

  • Prabhakar, V. et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 23-29. Available from: [Link]

  • Peters, R. T. et al. (2009). Discovery of 3H-benzo[3][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. Available from: [Link]

  • PubChem. (n.d.). Thieno[3,4-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • van der Vlag, R. et al. (2022). A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2345-2362. Available from: [Link]

  • Stoyanova, A. M. et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6345. Available from: [Link]

  • Peng, X. et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences, 19(11), 1465-1474. Available from: [Link]

  • Kumar, S. et al. (2019). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. Journal of Drug Delivery and Therapeutics, 9(3-s), 43-50. Available from: [Link]

Sources

Application Note: Molecular Docking Protocols for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, derivatives bearing a 5-(3,4-dimethoxyphenyl) moiety have demonstrated profound polypharmacology, acting as potent dual-action agents. They modulate microtubule dynamics by targeting the colchicine-binding site of tubulin and simultaneously inhibit critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .

Causality in Molecular Design: The structural logic behind utilizing 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its biomimetic properties:

  • Tubulin Modulation: The 3,4-dimethoxyphenyl ring acts as a bioisostere for the trimethoxyphenyl ring of colchicine. It fits precisely into the hydrophobic pocket of β -tubulin, disrupting microtubule polymerization and leading to G2/M cell cycle arrest .

  • Kinase Inhibition: The thienopyrimidine core mimics the adenine ring of ATP. The nitrogen atoms within the pyrimidine ring serve as critical hydrogen bond acceptors, interacting with the hinge region of kinases (e.g., Met793 in EGFR), while the dimethoxyphenyl group extends into the hydrophobic selectivity pocket .

In Silico Workflow and Mechanism of Action

To accurately predict the binding affinity and orientation of these derivatives, a rigorous molecular docking pipeline is required. The workflow integrates quantum mechanical ligand preparation, thermodynamically driven docking, and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring.

DockingWorkflow LIG Ligand Preparation (5-(3,4-dimethoxyphenyl)...) DOCK Molecular Docking (Glide / AutoDock Vina) LIG->DOCK PROT Protein Preparation (Tubulin & EGFR) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID GRID->DOCK SCORE Scoring & Pose Analysis (MM-GBSA / Interactions) DOCK->SCORE

Molecular docking workflow for thienopyrimidine derivatives.

Pathway DRUG 5-(3,4-dimethoxyphenyl)thieno [2,3-d]pyrimidin-4(3H)-one TUB Tubulin (Colchicine Site) DRUG->TUB Binds KIN EGFR / VEGFR Kinases DRUG->KIN Inhibits MICRO Microtubule Depolymerization TUB->MICRO ANGIO Inhibition of Angiogenesis KIN->ANGIO ARREST G2/M Cell Cycle Arrest MICRO->ARREST APOP Apoptosis / Cell Death ANGIO->APOP ARREST->APOP

Dual mechanism of action: Tubulin modulation and kinase inhibition.

Quantitative Data Parameters

The following tables summarize the standardized parameters required for setting up the docking environment and the expected analytical thresholds for successful validation.

Table 1: Target Crystal Structures and Grid Parameters
Target ProteinPDB IDCo-crystallized LigandGrid Center (X, Y, Z)Box Size (Å)
β -Tubulin (Colchicine Site)1SA0Colchicine11.5, 24.8, 46.220 × 20 × 20
EGFR (Wild-Type Kinase)1M17Erlotinib22.1, 34.5, 15.620 × 20 × 20
Table 2: Expected Pharmacophoric Interactions & Scoring Thresholds
TargetKey Interacting ResiduesPrimary Interaction TypeExpected Δ G_bind (kcal/mol)
Tubulin Cys241, Val315, Ala250Hydrophobic, H-bond-8.5 to -10.5
EGFR Met793, Thr790, Lys745H-bond (Hinge), Pi-Cation-9.0 to -11.5

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system. Do not proceed to subsequent phases unless the validation checkpoints are met.

Phase 1: Ligand Preparation

Causality: The thienopyrimidine core contains nitrogen atoms subject to tautomerization. Incorrect protonation states will invert hydrogen bond donors/acceptors, leading to false-negative docking scores.

  • Import the 2D structure of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one into your preparation suite (e.g., Schrödinger LigPrep or AutoDockTools).

  • Generate ionization states at physiological pH (7.4 ± 0.2) using Epik.

  • Desalt the molecule and generate tautomers. Retain the keto-form of the pyrimidin-4(3H)-one ring, as it is the most stable conformer in aqueous environments.

  • Minimize the 3D geometry using the OPLS4 or AMBER force field until the RMS gradient is < 0.01 kcal/mol/Å.

Phase 2: Protein Preparation

Causality: Raw PDB structures lack hydrogen atoms and often contain steric clashes or unresolved loops. Unprepared proteins will artificially repel the ligand.

  • Retrieve PDB IDs 1SA0 (Tubulin) and 1M17 (EGFR) from the Protein Data Bank.

  • Remove all water molecules beyond 3.0 Å of the co-crystallized ligand. Keep structural waters that bridge the ligand and the receptor (e.g., the conserved water network in the EGFR hinge region).

  • Add missing hydrogen atoms and assign bond orders.

  • Optimize the hydrogen bond network by reorienting hydroxyl and thiol groups (specifically Cys241 in tubulin).

  • Perform a restrained minimization of the heavy atoms to an RMSD of 0.3 Å. Validation Checkpoint: Superimpose the prepared protein over the raw PDB. If the backbone RMSD exceeds 0.3 Å, the minimization was too aggressive; restart with tighter restraints.

Phase 3: Grid Generation and Docking Execution

Causality: The 3,4-dimethoxyphenyl group requires specific spatial volume to rotate and optimize its methoxy oxygen interactions. A restricted grid box will artificially penalize the pose.

  • Center the receptor grid on the co-crystallized ligand (Colchicine for 1SA0; Erlotinib for 1M17) using the coordinates in Table 1 .

  • Set the bounding box size to 20 × 20 × 20 Å to allow full rotational sampling of the dimethoxyphenyl moiety.

  • Execute the docking run using Standard Precision (SP) followed by Extra Precision (XP) if using Glide, or exhaustiveness = 16 if using AutoDock Vina. Validation Checkpoint (Self-Validation): Redock the native co-crystallized ligand. The protocol is only valid if the RMSD between the docked pose and the native crystal pose is < 2.0 Å .

Phase 4: Post-Docking Analysis and Rescoring

Causality: Standard scoring functions estimate affinity but ignore desolvation penalties, often overestimating the strength of solvent-exposed hydrogen bonds.

  • Extract the top 5 poses based on the primary docking score.

  • Calculate the binding free energy ( Δ G_bind) using the MM-GBSA method. This incorporates the VSGB solvation model to account for the desolvation penalty of the dimethoxyphenyl ring.

  • Visualize the interactions. Confirm that the pyrimidin-4(3H)-one core forms a bidentate hydrogen bond with the kinase hinge region (Met793 in EGFR) and that the dimethoxyphenyl ring occupies the hydrophobic pocket adjacent to Cys241 in tubulin.

References

  • Gold, M., et al. (2020). "Synthesis and bioevaluation of new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones." European Journal of Medicinal Chemistry.[Link]

  • Sayed, M. T. M., et al. (2023). "Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors." Drug Development Research.[Link]

  • Kandoussi, I., et al. (2023). "Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling." Contemporary Oncology.[Link]

Application Note: High-Fidelity Cell Viability Assay Preparation for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives represent a privileged class of heterocyclic scaffolds in modern oncology and medicinal chemistry. Structurally analogous to biogenic purines, these compounds function as potent competitive inhibitors of receptor tyrosine kinases (such as EGFR and FGFR), leading to the suppression of tumor cell proliferation and the induction of apoptosis[1].

The specific derivative, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , incorporates a lipophilic 3,4-dimethoxyphenyl moiety. While this substitution significantly enhances hydrophobic interactions within the ATP-binding cleft of target kinases, it introduces severe aqueous solubility challenges during in vitro testing.

The Causality of Assay Selection: Standard colorimetric assays (like MTT) are heavily reliant on mitochondrial reductase activity. Highly hydrophobic compounds often form micro-precipitates in aqueous culture media, which can scatter light and artificially inflate absorbance readings, leading to false-negative viability data[2]. To ensure a self-validating and robust experimental system, this application note details a dual-tiered approach: utilizing the highly sensitive, luminescence-based CellTiter-Glo (ATP quantification) as the primary readout, with the classical MTT assay as a secondary orthogonal validation.

Mechanistic Pathway & Assay Readout

The following diagram illustrates the pharmacological cascade initiated by thieno[2,3-d]pyrimidin-4(3H)-ones and how downstream cellular events translate into quantifiable viability readouts.

G cluster_Assay Viability Assay Readouts Cmpd 5-(3,4-dimethoxyphenyl)thieno [2,3-d]pyrimidin-4(3H)-one Kinase Receptor Tyrosine Kinases (e.g., EGFR / FGFR) Cmpd->Kinase Competitive ATP-cleft Binding Signal Inhibition of PI3K/AKT & MAPK/ERK Pathways Kinase->Signal Blocked Phosphorylation Apop Apoptosis & Cell Cycle Arrest Signal->Apop Loss of Survival Signals CTG CellTiter-Glo Assay (ATP Depletion) Apop->CTG MTT MTT Assay (Mitochondrial Reductase Loss) Apop->MTT

Mechanism of thienopyrimidinone-induced apoptosis and corresponding assay detection targets.

Experimental Design & Quality Control (Self-Validating System)

To guarantee trustworthiness in your data, the experimental plate must be designed as a self-validating system. This means incorporating internal controls that allow for the calculation of the Z'-factor , a statistical measure of assay robustness.

Z'-Factor Formula: Z' = 1 - [3 × (SD_vehicle + SD_blank)] / |Mean_vehicle - Mean_blank| (An assay is considered excellent and ready for high-throughput screening if Z' ≥ 0.5).

Table 1: Optimized 96-Well Plate Layout

Causality: Columns 1 and 12 are filled only with PBS to mitigate the "edge effect" (evaporation during the 72-hour incubation), which would otherwise artificially concentrate the media and skew viability data in peripheral wells.

Row1 (Edge)2 (Blank)3 (Vehicle)4 (Pos. Ctrl)5 (0.1 µM)6 (0.5 µM)7 (1.0 µM)8 (5.0 µM)9 (10 µM)10 (25 µM)11 (50 µM)12 (Edge)
A-H PBSMedia Only0.5% DMSODoxorubicinCmpdCmpdCmpdCmpdCmpdCmpdCmpdPBS

Detailed Step-by-Step Protocol

Phase 1: Cell Culturing and Seeding

Thieno[2,3-d]pyrimidin-4(3H)-ones exhibit pronounced activity against Non-Small Cell Lung Cancer (NSCLC) and breast adenocarcinoma lines[1][3].

  • Harvesting: Trypsinize A549 or MCF-7 cells in logarithmic growth phase (70-80% confluence).

  • Counting: Count cells using a hemocytometer or automated counter. Ensure viability >95% via Trypan Blue exclusion.

  • Seeding: Dilute cells in complete media (e.g., DMEM + 10% FBS) to a concentration of 4×104 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into columns 3-11 of a 96-well opaque-walled plate (for luminescence) or clear plate (for MTT) to achieve 4,000 cells/well . Dispense 100 µL of cell-free media into column 2.

  • Recovery: Incubate the plate at 37°C, 5% CO₂ for 24 hours. Causality: This recovery period is critical to allow cells to re-adhere and stabilize their basal metabolic rate after the enzymatic stress of trypsinization.

Phase 2: The "Solubility Cascade" Compound Preparation

Because 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is highly lipophilic, direct dilution into aqueous media will cause precipitation.

  • Master Stock: Dissolve the synthesized compound in 100% molecular-grade DMSO to create a 10 mM Master Stock . Vortex vigorously and sonicate for 5 minutes at room temperature.

  • Intermediate Serial Dilution: Perform a 7-point serial dilution of the compound in 100% DMSO . Causality: Keeping the compound in pure solvent during the dilution phase prevents premature precipitation.

  • Final Media Dilution: Transfer 1 µL of each DMSO intermediate into 199 µL of pre-warmed complete culture media (a 1:200 dilution).

    • Critical E-E-A-T Note: This ensures the final DMSO concentration applied to the cells is exactly 0.5% (v/v) across all wells, including the vehicle control. DMSO concentrations >1% are inherently cytotoxic and will confound the viability readout.

Phase 3: Treatment
  • Carefully aspirate the old media from the 96-well plate using a multichannel pipette.

  • Immediately add 100 µL of the compound-dosed media (from Phase 2, Step 3) to the corresponding wells.

  • Incubate at 37°C, 5% CO₂ for 72 hours . Causality: Kinase inhibitors require sufficient time (typically 2-3 cell doubling cycles) to halt downstream signaling and execute the apoptotic cascade[2]. Shorter incubations (e.g., 24h) often only capture cytostatic effects.

Phase 4: Viability Readout
Option A: CellTiter-Glo Luminescent Assay (Recommended)
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme in the reagent is temperature-sensitive; uneven temperatures across the plate will cause signal gradients.

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with media).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25 - 1.0 second per well).

Option B: MTT Colorimetric Assay (Orthogonal Validation)
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. Causality: Viable cells convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[1].

  • Carefully aspirate the media without disturbing the crystals at the bottom of the well.

  • Add 150 µL of 100% DMSO to each well to solubilize the formazan. Shake for 10 minutes.

  • Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise).

Expected Data & Comparative Baselines

When analyzing the dose-response curve (using non-linear regression, e.g., GraphPad Prism), the expected IC₅₀ values for thieno[2,3-d]pyrimidin-4(3H)-one derivatives should align with established literature baselines.

Table 2: Expected IC₅₀ Profiles for Thienopyrimidinone Derivatives

Data synthesized from comparative oncology evaluations of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones[1][3][4].

Cell LineTissue OriginExpected IC₅₀ Range (µM)Sensitivity Profile
A549 Human Non-Small Cell Lung Cancer0.94 – 16.06 µMHighly Sensitive (EGFR driven)
MCF-7 Human Breast Adenocarcinoma2.50 – 20.00 µMSensitive
HepG2 Human Hepatocellular Carcinoma8.50 – 25.00 µMModerately Sensitive
HL-7702 Normal Human Liver (Control)> 100.0 µMResistant (Indicates high therapeutic index)

Note: If the IC₅₀ of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one against normal HL-7702 cells drops below 50 µM, investigate potential off-target toxicity or vehicle-induced stress.

References

  • Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors Source: Journal of Chemistry (Hindawi / SciSpace) URL: [Link]

  • Title: A Microwave-Enhanced Synthesis and Biological Evaluation of N-Aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Sources

mass spectrometry fragmentation pattern of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Executive Summary & Analytical Context

Thieno[2,3-d]pyrimidines are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized as bioisosteres for quinazolines in the development of kinase inhibitors and antimicrobial agents[1]. The specific derivative, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Exact Mass: 288.0568 Da), presents a unique analytical challenge. Its structure combines a highly stable, conjugated thienopyrimidine core with an electron-rich 3,4-dimethoxyphenyl moiety.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral reporting. By leveraging High-Resolution Mass Spectrometry (HRMS), we can deconstruct the molecule's specific fragmentation pathways. This protocol establishes a self-validating analytical framework to ensure that isobaric fragments are accurately resolved, providing drug development professionals with a robust methodology for metabolite identification and structural elucidation.

Mechanistic Principles of Fragmentation (Causality & Theory)

Understanding the why behind a fragmentation pattern is critical for predicting the behavior of related pipeline compounds. The fragmentation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one under Electrospray Ionization (ESI+) is governed by two competing thermodynamic pathways[2]:

  • Pathway A: Radical Cation Formation (The Methoxy Exception): Generally, even-electron precursor ions (like the [M+H]+ ion) fragment to yield even-electron product ions. However, the 3,4-dimethoxyphenyl group selectively expels a methyl radical (•CH₃, 15.0235 Da) at low collision energies[3]. This apparent violation of the even-electron rule is driven by causality: the resulting odd-electron radical cation ([M+H - •CH₃]⁺•) is highly stabilized by resonance across the extended thienopyrimidine system. Subsequent heating (higher collision energy) forces the expulsion of carbon monoxide (CO, 27.9949 Da) from the newly formed quinoid-like structure.

  • Pathway B: Retro-Diels-Alder (RDA) Cleavage: The pyrimidin-4(3H)-one ring is highly susceptible to a retro-Diels-Alder reaction. This pathway requires higher activation energy and results in the expulsion of isocyanic acid (HNCO, 43.0058 Da)[1].

The HRMS Imperative: A critical analytical trap exists here. The loss of HNCO (43.0058 Da) and the sequential loss of •CH₃ + CO (43.0184 Da) both yield fragments at a nominal mass of m/z 246. The mass difference is a mere 12.6 mDa. A unit-resolution triple quadrupole cannot distinguish these pathways. Therefore, an Orbitrap or Q-TOF operating at a minimum resolution of 35,000 (at m/z 200) is strictly required to separate m/z 246.0589 from m/z 246.0463.

Fragmentation M [M+H]+ m/z 289.0647 F1 [M+H - •CH3]+• m/z 274.0412 M->F1 - •CH3 (15 Da) Low CE (15-20 eV) F2 [M+H - HNCO]+ m/z 246.0589 M->F2 - HNCO (43 Da) Retro-Diels-Alder F4 Dimethoxyphenyl Cation m/z 137.0602 M->F4 Cleavage at C5 High CE (35-45 eV) F3 [M+H - •CH3 - CO]+• m/z 246.0463 F1->F3 - CO (28 Da) High CE (35-45 eV)

Figure 2: Proposed ESI-MS/MS fragmentation pathways of the target thienopyrimidine derivative.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a closed-loop, self-validating system. Every step contains an internal check to prevent false-positive structural assignments.

System Suitability and Calibration (Validation Step 1)
  • Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the HESI source. Adjust optics until the mass error across the m/z 100–600 range is < 2.0 ppm.

  • Background Check: Inject a blank (50:50 Acetonitrile:Water with 0.1% Formic Acid). Verify that the background noise at m/z 289.0647 is below 10³ counts to rule out carryover.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade DMSO (1 mg/mL).

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

    • Causality Note: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in the ESI source by forming strong ion pairs. Formic acid provides the necessary protons to ionize the basic N1/N3 pyrimidine nitrogens without neutralizing the electrospray droplet surface.

LC-HRMS/MS Acquisition Parameters
  • Chromatography: Use a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Probe heater temperature: 350°C.

  • Isotopic Fidelity Check (Validation Step 2): Before triggering MS/MS, the system must validate the MS1 precursor. The software must confirm that the M+2 isotopic peak (m/z 291.0563, containing ³⁴S) is present at ~4.4% relative abundance to the monoisotopic peak. If this sulfur signature is missing, the system aborts fragmentation, preventing the analysis of co-eluting isobaric contaminants.

  • Stepped Collision Energy (Validation Step 3): Do not use a static Collision Energy (CE). Program the Higher-energy Collisional Dissociation (HCD) cell to apply a stepped CE of 15, 30, and 45 eV.

    • Causality Note: Stepped CE self-validates the fragmentation order. The 15 eV scan will isolate the primary •CH₃ loss, while the 45 eV scan will shatter the core to reveal the RDA and C5-cleavage products.

Workflow N1 Sample Prep (1 µg/mL in ACN/H2O) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 HCD Collision Cell (15/30/45 eV Step) N3->N4 N5 HRMS Detection (Orbitrap/Q-TOF) N4->N5

Figure 1: Self-validating LC-HRMS/MS experimental workflow for fragmentation analysis.

Quantitative Data Summary

The following table summarizes the theoretical and expected empirical data for the target molecule. All mass errors must fall within the < 2.0 ppm threshold to pass the self-validation criteria.

Fragment Ion IdentityTheoretical m/zExpected Mass ErrorMolecular FormulaRelative AbundanceMechanistic Origin
[M+H]⁺ (Precursor)289.0647< 2.0 ppmC₁₄H₁₃N₂O₃S⁺100% (Low CE)Protonation at pyrimidine N1/N3
[M+H - •CH₃]⁺• 274.0412< 2.0 ppmC₁₃H₁₀N₂O₃S⁺•~65%Homolytic cleavage of methoxy methyl
[M+H - HNCO]⁺ 246.0589< 2.0 ppmC₁₃H₁₂NO₂S⁺~40%Retro-Diels-Alder of pyrimidin-4-one
[M+H - •CH₃ - CO]⁺• 246.0463< 2.0 ppmC₁₂H₁₀N₂O₂S⁺•~25%Sequential loss from radical cation
[Dimethoxyphenyl]⁺ 137.0602< 2.0 ppmC⸸H₉O₂⁺~15%Heterolytic cleavage of C5-aryl bond

Note: The ability to distinctly identify the two m/z 246 fragments relies entirely on the resolving power of the HRMS instrument utilized in the protocol.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at:[1]

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. PMC. Available at:[3]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. ResearchGate. Available at:[2]

Sources

Troubleshooting & Optimization

how to improve aqueous solubility of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one for assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Application: In vitro biochemical and cell-based assays Prepared by: Senior Application Scientist, Assay Development

Introduction & Physicochemical Profiling

The compound 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a highly lipophilic, planar heterocyclic molecule. While the thienopyrimidine scaffold is a privileged pharmacophore in drug discovery, its rigid aromatic core and strong crystal lattice energy inherently drive poor thermodynamic aqueous solubility[1][2]. In standard aqueous buffers, solubility often falls below 10 µM, leading to compound aggregation, flat dose-response curves, and artifactual assay readouts[1].

This technical guide provides mechanistic troubleshooting and self-validating protocols to overcome these solubility barriers, ensuring robust and reproducible data for your screening campaigns.

Troubleshooting & FAQs

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but when I dilute it directly into my biochemical assay buffer (pH 7.4), I see inconsistent dose-response curves. Why? A1: You are experiencing "solvent-shift precipitation." When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before it can evenly disperse. The planar thieno[2,3-d]pyrimidine core promotes rapid π−π stacking, leading to nucleation and micro-precipitation[2]. This reduces the actual free compound concentration available to bind your target. Self-Validation Tip: Always measure the optical density (OD) at 600 nm of your highest assay concentration in a blank buffer. An OD600 > 0.05 indicates light scattering from invisible micro-precipitates.

Q2: How can I modify my assay buffer to prevent this aggregation without denaturing my target protein? A2: The addition of non-ionic surfactants or carrier proteins is the first line of defense to stabilize the compound in solution[2]:

  • Surfactants: Adding 0.01% - 0.05% (v/v) Tween-20 or Triton X-100 creates micelles that encapsulate the hydrophobic 3,4-dimethoxyphenyl and thienopyrimidine moieties, shielding them from the bulk water.

  • Carrier Proteins: Bovine Serum Albumin (BSA) at 0.05% - 0.1% (w/v) acts as an endogenous lipid carrier. It contains hydrophobic pockets that bind the compound, acting as a thermodynamic sink that maintains the compound in a soluble state while preventing non-specific binding to polystyrene assay plates.

Q3: If surfactants and BSA fail, what is the most effective chemical formulation strategy for this specific scaffold? A3: Complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is highly recommended. HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. The 3,4-dimethoxyphenyl group or the thienopyrimidine core can insert into this cavity, forming a stable inclusion complex. This physically masks the hydrophobic surfaces from water, increasing apparent solubility by orders of magnitude without altering the compound's covalent structure[2].

Q4: The compound has a pyrimidin-4(3H)-one moiety. Can pH adjustment help? A4: Yes, conditionally. The pyrimidin-4(3H)-one system can undergo lactam-lactim tautomerization[2]. At highly alkaline pH (pH > 9), the nitrogen can be deprotonated, yielding a more soluble anionic species. However, most biochemical and cell-based assays require physiological pH (7.2–7.4) to maintain target protein integrity[3]. Therefore, pH adjustment is generally reserved for stock preparation rather than the final assay environment.

Mechanistic Workflows & Visualizations

Mechanism Core Planar Thienopyrimidine Core (High Lattice Energy) Agg Aqueous Aggregation (Micro-precipitates) Core->Agg Solvent Shift CD HP-β-CD Cavity (Steric Shielding) Agg->CD Rescue BSA BSA Protein (Hydrophobic Binding) Agg->BSA Rescue Sol Thermodynamically Stable Monomeric Solution CD->Sol BSA->Sol

Mechanistic pathways of compound aggregation and subsequent chemical rescue.

Workflow A Solid Compound (Thienopyrimidine) B 100% DMSO Stock (10 mM) A->B C Intermediate Dilution (100x in 50% DMSO) B->C D Assay Buffer + 0.05% Tween-20 (Micelle Encapsulation) C->D Strategy 1 E Assay Buffer + 20% HP-β-CD (Inclusion Complex) C->E Strategy 2 F Final Soluble Assay (<1% DMSO) D->F E->F

Workflow for solubilizing thienopyrimidine derivatives for in vitro assays.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various solubility enhancement strategies to thienopyrimidine derivatives.

StrategyAdditive ConcentrationExpected Solubility GainTarget CompatibilityDrawbacks
DMSO Alone 1% (v/v) finalBaseline (<10 µM)HighRapid nucleation and precipitation upon dilution.
Surfactants (Tween-20) 0.01 - 0.1% (v/v)5x - 10xModerateMay lyse cells in cell-based assays; can disrupt weak protein-protein interactions.
Carrier Proteins (BSA) 0.05 - 0.1% (w/v)10x - 20xHighCan shift the apparent IC50 due to high-affinity protein binding (reducing free drug fraction).
Cyclodextrins (HP- β -CD) 10 - 20% (w/v)>100xHighRequires 24-48h pre-incubation for complexation; increases buffer viscosity[2].

Experimental Protocols

Protocol A: The "Step-Down" Aqueous Dilution Method

Objective: Prevent solvent-shift nucleation when diluting 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one from DMSO into aqueous buffer. Causality: Gradual reduction of the organic solvent fraction prevents the local supersaturation events that trigger crystal lattice formation.

  • Primary Stock: Prepare a 10 mM primary stock of the compound in 100% anhydrous DMSO. Vortex rigorously and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Intermediate Stock: Prepare an intermediate dilution plate using a 50% DMSO / 50% Assay Buffer mixture. Dilute the primary stock 1:10 into this intermediate solution.

  • Buffer Preparation: Prepare the final assay buffer containing either 0.05% Tween-20 or 0.1% BSA to act as a thermodynamic sink.

  • Final Transfer: Transfer the intermediate stock into the final assay buffer at a 1:10 ratio. Crucial Step: Ensure rapid vortexing or high-speed pipetting during the addition to maximize immediate dispersion.

  • Self-Validation System: Before adding biological targets, read the assay plate at OD600. An absorbance >0.05 indicates micro-precipitation. If precipitation is detected, discard and proceed to Protocol B.

Protocol B: HP- β -CD Inclusion Complex Formation

Objective: Maximize thermodynamic solubility for high-concentration biochemical assays by physically shielding the hydrophobic core[2]. Causality: The hydrophobic cavity of the cyclodextrin ring encapsulates the dimethoxyphenyl or thienopyrimidine moiety, while the hydroxyl-rich exterior interacts favorably with bulk water.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Addition: Add the solid 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one directly to the HP- β -CD solution (aiming for a 1-5 mM final concentration). Do not use DMSO.

  • Equilibration: Vigorously stir or sonicate the suspension for 24-48 hours at room temperature. Inclusion complex formation is an equilibrium-driven process and requires significant time to reach steady-state thermodynamics[2].

  • Self-Validation System: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any undissolved compound.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to ensure a purely monomeric solution.

  • Quantification: Determine the exact final dissolved concentration using UV-Vis spectroscopy or HPLC against a standard curve of the compound dissolved in 100% organic solvent.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL:[Link]

Sources

Technical Support Center: Synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and common challenges observed in the field. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low yields and impurities, ensuring the successful synthesis of this important heterocyclic compound.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

This section is designed to address specific problems you may encounter during the synthesis. We delve into the potential causes and provide actionable solutions to get your reaction back on track.

Question: My yield of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several stages of the reaction, from the quality of starting materials to the final work-up. Here’s a systematic approach to troubleshooting:

1. Purity and Stability of Starting Materials:

  • 2-Amino-3-cyanothiophene Precursor: The quality of your starting 2-amino-3-cyanothiophene derivative is paramount. This intermediate is often synthesized via the Gewald reaction.[1][2] Incomplete reaction or purification at this stage can introduce impurities that inhibit the subsequent cyclization.

    • Recommendation: Ensure your 2-amino-3-cyanothiophene is fully characterized (¹H NMR, ¹³C NMR, and melting point) and free of residual starting materials from the Gewald synthesis (e.g., elemental sulfur, the active methylene nitrile, and the ketone/aldehyde). Recrystallization or column chromatography may be necessary.

  • Reagent and Solvent Quality:

    • Formamide: Use high-purity, dry formamide. The presence of water can lead to hydrolysis of intermediates and byproducts.

    • Solvents: If using other high-boiling solvents like diphenyl ether, ensure they are inert and free from contaminants that could interfere with the reaction.[3]

2. Reaction Conditions for Cyclization:

  • Temperature Control: The cyclization of the 2-aminothiophene with formamide to form the pyrimidinone ring typically requires high temperatures. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of dark-colored, tarry byproducts.[3]

    • Recommendation: Carefully optimize the reaction temperature and time. Start with the reported conditions and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It may be beneficial to conduct small-scale experiments to find the optimal balance for your specific setup.[3]

  • Atmosphere: While not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.[3]

3. Work-up and Purification:

  • Product Precipitation: The product often precipitates upon cooling the reaction mixture. If the yield of the precipitate is low, it's possible that a significant amount of product remains in the filtrate.

    • Recommendation: After filtering the initial solid, concentrate the filtrate and attempt to induce further precipitation by adding a non-polar solvent or by cooling for an extended period.

  • Purification Strategy: The crude product may contain unreacted starting materials or byproducts.

    • Recommendation: If the purity is low, recrystallization from a suitable solvent (e.g., ethanol, DMF) is often effective. For more persistent impurities, column chromatography on silica gel may be necessary.[4]

Question: I am observing a significant amount of dark, tarry byproduct in my reaction. What is causing this and how can I prevent it?

The formation of dark tars is a common issue in high-temperature cyclization reactions and is typically a result of thermal decomposition.[3]

  • Cause: Prolonged exposure to high temperatures can lead to the degradation of starting materials, intermediates, or the final product.

  • Solutions:

    • Optimize Temperature and Time: As mentioned previously, finding the "sweet spot" for temperature and reaction duration is critical. Use the minimum temperature and time required for complete conversion of the starting material.[3]

    • Use of High-Boiling, Inert Solvents: Solvents like Dowtherm A or diphenyl ether can help maintain a consistent and evenly distributed high temperature, minimizing localized overheating that can cause charring.[3]

    • Inert Atmosphere: Protecting the reaction from oxygen can mitigate oxidative decomposition pathways.[3]

Question: My final product is difficult to crystallize and remains an oil. What steps can I take?

The inability of a product to crystallize is often due to the presence of impurities or residual solvent.

  • Potential Causes & Solutions:

    • Impurities: Even small amounts of impurities can inhibit crystal lattice formation. Purify the crude product using column chromatography to remove these contaminants.[3]

    • Residual High-Boiling Solvent: If you've used a high-boiling solvent like diphenyl ether, it must be thoroughly removed under high vacuum.[3]

    • Inducing Crystallization: Try triturating the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes wash away impurities and induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

What is the general synthetic route for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one?

The most common and efficient synthesis involves a two-step process:

  • Gewald Aminothiophene Synthesis: This is a one-pot multicomponent reaction to form the key intermediate, a substituted 2-amino-3-cyanothiophene. This reaction typically involves an active methylene nitrile (e.g., malononitrile), an aldehyde or ketone (in this case, 3,4-dimethoxyphenylacetaldehyde or a related precursor), and elemental sulfur in the presence of a base like morpholine or triethylamine.[2][5]

  • Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one Core: The resulting 2-aminothiophene derivative is then cyclized with formamide at high temperatures to construct the pyrimidinone ring.[4]

Synthetic_Pathway A 3,4-Dimethoxyphenyl precursor + Malononitrile + Sulfur B 2-Amino-3-cyano-5-(3,4-dimethoxyphenyl)thiophene A->B Gewald Reaction C 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one B->C Cyclization with Formamide

Caption: General synthetic workflow for the target compound.

What are the common side reactions to be aware of?
  • In the Gewald Reaction:

    • Formation of complex mixtures if the reaction conditions are not optimized.

    • Incomplete reaction leading to the carryover of starting materials.

  • In the Cyclization Step:

    • Decarboxylation: While more common in Gould-Jacobs reactions for quinoline synthesis, decarboxylation can occur under harsh thermal conditions.[3]

    • Hydrolysis: If water is present, the cyano group of the starting material or other functionalities can be hydrolyzed.

    • Thermal Decomposition: As discussed in the troubleshooting section, this can lead to the formation of tars.[3]

What analytical techniques are recommended for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): An indispensable tool for quickly assessing the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of intermediates and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule (e.g., C=O, N-H, C-O).

    • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile (Gewald Reaction)

This is a general procedure and may require optimization.

  • To a solution of 3,4-dimethoxyphenylacetonitrile (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • To this suspension, add a catalytic amount of a base such as triethylamine or morpholine (approximately 0.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene precursor.

Protocol 2: Synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • In a round-bottom flask equipped with a reflux condenser, combine the 2-amino-5-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to reflux (typically around 180-200°C) for 1.5 to 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under high vacuum to yield the desired 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Materials (2-Aminothiophene, Formamide) start->check_sm sm_impure Impure check_sm->sm_impure purify_sm Purify Starting Materials (Recrystallize, Column Chromatography) sm_impure->purify_sm Yes sm_pure Pure sm_impure->sm_pure No purify_sm->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) sm_pure->check_conditions conditions_harsh Too Harsh? check_conditions->conditions_harsh optimize_conditions Optimize Conditions (Lower Temp, Shorter Time, Inert Gas) conditions_harsh->optimize_conditions Yes conditions_ok Optimal conditions_harsh->conditions_ok No optimize_conditions->check_conditions check_workup Analyze Work-up & Purification (Precipitation, Extraction) conditions_ok->check_workup workup_issue Product Loss? check_workup->workup_issue optimize_workup Optimize Work-up (Concentrate Filtrate, Adjust pH) workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Data Summary

ParameterRecommended Condition/ValueRationale
Cyclization Temperature 180-200 °CSufficient thermal energy for ring closure.
Reaction Time 1.5 - 3 hoursBalance between reaction completion and thermal decomposition.
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidative side reactions and tar formation.[3]
Formamide High Purity, AnhydrousPrevents hydrolysis and unwanted side reactions.
Purification Recrystallization/Column ChromatographyRemoves impurities that can lower yield and inhibit crystallization.[4]

References

  • El-Sayed, N. N., et al. (2022). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Chemistry Africa, 6(3). Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 65(10), 7234–7255. Retrieved from [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3). Retrieved from [Link]

  • Chen, Y.-L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3368. Retrieved from [Link]

  • Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. Open Lab Notebooks. Retrieved from [Link]

  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Pyrido[3',2':4,5]thieno[3,2-d][3][6][7]triazolo[1,5-a]pyrimidines. Molecules, 20(1), 1233-1246. Retrieved from [Link]

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5663-5677. Retrieved from [Link]

  • Abdel-Monem, A. R. (2006). A NOVEL ONE-POT SYNTHESIS OF N-SUBSTITUTED THIENO[3,2-d]PYRIMIDIN-4(3H)-ONES. HETEROCYCLES, 70. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Li, J., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. Retrieved from [Link]

  • Google Patents. (n.d.). US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
  • de Oliveira, A. S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1346. Retrieved from [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press.
  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Koutentis, P. A., & Michaelidou, S. S. (2010). The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine. Tetrahedron, 66(31), 5801-5807. Retrieved from [Link]

  • Ghorab, M. M., et al. (2009). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2910-2921. Retrieved from [Link]

  • He, Y., et al. (2014). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules, 19(12), 19807-19821. Retrieved from [Link]

  • Gomaa, A. M. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 395-425. Retrieved from [Link]

  • He, Y., et al. (2014). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules. Retrieved from [Link]

  • Lin, C.-H., & Yang, C.-C. (2003). Mn(III)-BASED OXIDATIVE CYCLIZATION OF 2-((2-ARYLAMINO)ETHYL)MALONATES: SYNTHESIS OF QUINOLINES VIA TETRAHYDROQUINOLINEDICARBOXYLATES. Journal of the Chinese Chemical Society, 50(5), 1069-1074. Retrieved from [Link]

Sources

preventing degradation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay developers working with 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and related heterocyclic scaffolds.

While Dimethyl Sulfoxide (DMSO) is the ubiquitous standard for high-throughput screening (HTS) and drug discovery stock solutions [1], it is not an inert bystander. This guide addresses the chemical and physical degradation pathways that compromise thienopyrimidinone derivatives in DMSO and provides field-validated protocols to ensure assay reproducibility.

Part 1: Troubleshooting & FAQs

Q1: Why does my 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one stock lose potency over time, even in 100% DMSO?

The Causality: The degradation is driven by a combination of DMSO's inherent chemical instability and the specific structural vulnerabilities of your compound.

  • Autocatalytic Acid Generation: DMSO is not perfectly stable at room temperature. Over time, and especially in the presence of trace oxygen, DMSO undergoes autocatalytic decomposition to generate organic and inorganic acids, including formic acid and methanesulfonic acid [2].

  • Lactam Hydrolysis: The thieno[2,3-d]pyrimidin-4(3H)-one core contains a cyclic amide (lactam). As the DMSO stock accumulates trace acids, the pH drops, catalyzing the hydrolysis and ring-opening of the pyrimidinone core.

  • Oxidative Susceptibility: The 3,4-dimethoxyphenyl substituent is highly electron-rich due to the electron-donating methoxy groups. This makes the aromatic system highly susceptible to oxidation by radicals generated during DMSO degradation [2].

Q2: I noticed a drop in efficacy, but LC-MS shows my compound is intact. What is happening?

The Causality: You are likely experiencing physical degradation (precipitation) rather than chemical degradation. DMSO is highly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs water. As the water content in the DMSO stock increases, the solvation capacity for lipophilic molecules like 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one drops precipitously. This leads to the formation of nanometer-sized particulates [3]. When you dilute this "wet" stock into your aqueous assay buffer, the compound crashes out, leading to erroneously low assay concentrations and false negatives [4].

Q3: Should I store my DMSO stocks at -20°C or -80°C?

The Causality: -80°C is strictly recommended for long-term storage. DMSO freezes at 18.5°C. When stored at -20°C, DMSO goes through micro-freeze-thaw cycles if the freezer undergoes auto-defrost cycles. During freezing, water and solutes are excluded from the DMSO ice crystals, creating localized concentration gradients. This forces the lipophilic thienopyrimidinone out of solution. At -80°C, the matrix is pushed well below its glass transition state, arresting both chemical degradation (hydrolysis/oxidation) and physical segregation [5].

Part 2: Mechanistic Visualization

To understand how to protect your compound, you must understand the hostile environment of aging DMSO.

Mechanism DMSO DMSO Stock (Hygroscopic) Water Water Absorption (Ambient Air) DMSO->Water Exposure Acids Autocatalytic Acid Generation DMSO->Acids O2 / Heat Hydrolysis Lactam Hydrolysis (Pyrimidinone Core) Water->Hydrolysis Nucleophile Acids->Hydrolysis Catalysis Oxidation Oxidation (Dimethoxyphenyl) Acids->Oxidation Radicals Degradation Compound Degradation Hydrolysis->Degradation Oxidation->Degradation

Caption: Mechanistic pathway of DMSO-induced degradation for thienopyrimidinones.

Part 3: Quantitative Data & Stability Profiles

The following table summarizes the expected half-life and physical stability of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one under various DMSO storage conditions, synthesized from internal QA data and industry HTS standards[4, 5].

Storage ConditionSolvent QualityTemperatureEstimated Shelf LifePrimary Failure Mode
Benchtop (Light) Standard DMSO (Ambient)22°C< 72 HoursOxidation & Precipitation
Standard Freezer Standard DMSO (Opened)-20°C1 - 3 MonthsFreeze-Thaw Precipitation
Deep Freeze Anhydrous DMSO (<0.005% H₂O)-80°C> 24 MonthsNone (Stable)
Wet Storage 90/10 DMSO/Water4°C6 - 12 MonthsSlow Hydrolysis

Note: While some institutions utilize 90/10 DMSO/water mixtures to prevent freezing at 4°C [6], this is not recommended for thienopyrimidinones due to their susceptibility to lactam hydrolysis.

Part 4: Experimental Protocols

SOP: Preparation and Storage of Anhydrous DMSO Stocks

To create a self-validating system that prevents both acid-catalyzed hydrolysis and water-induced precipitation, follow this strict methodology.

Materials Required:

  • Lyophilized 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Desiccated)

  • Anhydrous DMSO (Water ≤0.005%, sealed under Argon)

  • Argon or Nitrogen gas source

  • Amber glass vials with PTFE-lined caps (Low-bind)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized compound from the -20°C desiccator. Do not open. Allow the vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Purging: Pierce the septum of the anhydrous DMSO bottle with a syringe. Withdraw the required volume. If using a bottle without a septum, flush the headspace with Argon immediately after opening.

  • Dissolution: Add the anhydrous DMSO to the compound to create a 10 mM stock. Vortex gently. Do not sonicate for more than 1 minute, as ultrasonic cavitation generates localized heat and free radicals that initiate DMSO decomposition [2].

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber glass vials. Causality: Amber glass prevents photo-oxidation of the electron-rich dimethoxyphenyl ring.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds before capping. Causality: Displacing oxygen prevents the formation of radical cations that drive DMSO's autocatalytic breakdown into formic acid.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer immediately to a -80°C freezer.

Workflow Step1 1. Lyophilized Powder Equilibrate to RT Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Single-Use Vials Step2->Step3 Step4 4. Argon/Nitrogen Overlay Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Caption: Optimized workflow for the preparation and storage of anhydrous DMSO stock solutions.

Part 5: References

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) Source: ACS Omega (2020) URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (2013) URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening (2009) URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (2010) URL:[Link]

  • Stability of screening compounds in wet DMSO Source: Journal of Biomolecular Screening (2008) URL:[Link]

Technical Support Center: Optimizing Column Chromatography for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this and structurally related thienopyrimidinone derivatives. These compounds are of significant interest in medicinal chemistry and drug development.[1][2][3][4][5][6] This guide is designed to provide you with the causal logic behind experimental choices, enabling you to adapt and overcome challenges in your purification workflow.

Part 1: Pre-Chromatography Checklist & FAQs

Before attempting purification, a systematic approach can prevent common failures. Here are answers to frequently asked questions that form a foundational checklist.

Q1: What are the structural features of my compound and how do they affect purification?

A: Your target molecule, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is a moderately polar heterocyclic compound. Key features include:

  • Thienopyrimidinone Core: A nitrogen-rich heterocyclic system capable of hydrogen bonding, which leads to strong interactions with polar stationary phases like silica gel.[7]

  • Dimethoxy Phenyl Group: The two methoxy groups add to the molecule's polarity.

  • Overall Polarity: The combination of these groups means the compound will likely require a relatively polar mobile phase to elute from a normal-phase column.

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?

A: For a compound of this polarity, a standard and effective starting point is a binary mixture of a non-polar and a polar solvent.[8] Good initial systems to screen are:

  • Ethyl Acetate (EtOAc) / Hexanes: Start with a 1:1 ratio and adjust as needed.

  • Dichloromethane (DCM) / Methanol (MeOH): Begin with a system like 95:5 DCM/MeOH. This is often effective for more polar compounds.[8]

The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[9] This Rf value provides the best balance for separation on a column, ensuring the compound interacts sufficiently with the stationary phase without requiring excessive solvent volumes for elution.[9][10]

Q3: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?

A: Streaking is a common problem with nitrogen-containing heterocycles and indicates an undesirable interaction with the stationary phase, often due to the acidic nature of standard silica gel.

  • Causality: The lone pairs on the nitrogen atoms in the pyrimidinone ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "drag" or streak rather than move as a compact spot.[11]

  • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:

    • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system.

    • Ammonia in Methanol: If using a DCM/MeOH system, using a commercially available 7N NH₃ in MeOH solution as your methanol source can be highly effective.[8]

  • Solution 2 (Stationary Phase Choice): If streaking persists, consider using a different stationary phase like neutral alumina, which lacks the acidic silanol groups.

Q4: How do I choose the correct column size and amount of silica gel?

A: The amount of silica gel needed is directly related to the difficulty of the separation and the mass of the crude material.

  • Rule of Thumb: A common starting ratio for crude sample to silica gel is between 1:30 and 1:100 by weight. For a difficult separation (ΔRf < 0.2), use a higher ratio (e.g., 1:100). For a relatively easy separation (ΔRf > 0.2), a lower ratio (e.g., 1:30) may suffice.

  • Column Diameter: The column diameter is chosen based on the amount of silica gel. A wider column is used for larger quantities of stationary phase to maintain a reasonable bed height.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography run itself.

Issue 1: Poor Separation / Co-elution of Impurities

You've collected fractions, but TLC analysis shows your desired product is mixed with a closely running impurity.

Root Cause Analysis & Solutions:

  • Insufficient Resolution (Low ΔRf): The most common cause is that the chosen solvent system does not adequately differentiate between your product and the impurity on the stationary phase.

    • Solution A - Optimize Eluent Polarity: The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. If your product's Rf is around 0.3, and an impurity is at Rf 0.35, decrease the eluent polarity (e.g., move from 50% EtOAc/Hexane to 40% EtOAc/Hexane). This will lower both Rf values but often increases the separation between them, leading to better resolution on the column.[12]

    • Solution B - Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents in your binary mixture. The different intermolecular interactions can drastically alter the separation. For example, if EtOAc/Hexane fails, try DCM/Acetone or Toluene/EtOAc.

  • Column Overloading: Loading too much crude material onto the column for its size prevents the formation of distinct, well-separated bands.

    • Solution: Reduce the amount of sample loaded or, alternatively, increase the column diameter and amount of silica gel, maintaining the optimal sample-to-adsorbent ratio.

  • Improper Sample Loading: Dissolving the sample in a solvent that is too strong (too polar) will cause it to wash down the column instead of adsorbing in a tight band at the top.[13]

    • Solution - Dry Loading: Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a highly concentrated band.[11]

Issue 2: Low or No Yield / Product Stuck on Column

You've run the entire column, flushed with a highly polar solvent, but have recovered very little of your target compound.

Root Cause Analysis & Solutions:

  • Irreversible Adsorption: As discussed in the TLC troubleshooting, the thienopyrimidinone core can bind very strongly to acidic silica gel, sometimes irreversibly.

    • Solution: Before giving up, try flushing the column with a highly polar and slightly basic mixture. A solution of 5-10% Methanol in DCM containing 1% Triethylamine can often recover strongly adsorbed basic compounds. For future runs, use a deactivated stationary phase or a basic modifier in your eluent from the start.

  • Compound Degradation: Silica gel can be acidic enough to cause decomposition of sensitive molecules over the time course of a column run.

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography with applied pressure to speed up the elution.[13][14] If degradation is still suspected, switching to a less acidic stationary phase like neutral alumina is recommended.

Issue 3: Irregular Bands and Cracking of the Silica Bed

The bands of your compounds are running unevenly down the column, or you observe cracks and channels in the silica bed.

Root Cause Analysis & Solutions:

  • Poor Column Packing: An improperly packed column is the most frequent cause of separation failure.[15] Air bubbles, channels, or an uneven silica surface will lead to a non-uniform solvent front and poor separation.[15]

    • Solution - Slurry Packing: This is the most reliable method.[14][16] Prepare a slurry of your silica gel in your initial, least polar eluent. Pour this slurry into the column and allow it to settle, tapping the column gently to dislodge air bubbles.[14][17] Use a small amount of pressure to firmly pack the bed.[18]

  • Solvent Polarity Shock: A sudden, large increase in solvent polarity during a gradient elution can generate heat as the solvent adsorbs to the silica, causing the solvent to boil and the column bed to crack.

    • Solution: Increase the polarity of your eluent gradually. Avoid jumping from a non-polar system (e.g., 10% EtOAc/Hexane) directly to a very polar one (e.g., 10% MeOH/DCM).

Part 3: Recommended Protocols & Data

Protocol 1: TLC Solvent System Screening
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or a 1:1 mixture of Chloroform:Methanol).

  • Prepare several TLC chambers with different solvent systems.

  • Spot your sample on multiple TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound in each system. The ideal system will place the product at an Rf of ~0.25-0.35 with maximum separation from impurities.[9]

Example Solvent System Typical Rf Range for Target Notes
30% Ethyl Acetate / Hexanes0.1 - 0.2A good starting point, but likely needs more polarity.
50% Ethyl Acetate / Hexanes0.25 - 0.4Often a good mobile phase for purification.
5% Methanol / Dichloromethane0.3 - 0.5Excellent for more polar compounds or when EtOAc/Hexanes fails.[8]
5% MeOH / DCM + 0.5% TEA0.3 - 0.5Use if streaking is observed.
Protocol 2: Flash Column Chromatography (Slurry Pack Method)
  • Preparation: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[16][17]

  • Packing: In a beaker, prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use).

  • Pouring: Pour the slurry into the column. Use a funnel to avoid coating the sides.[17]

  • Settling: Gently tap the side of the column to help the silica settle evenly and release any trapped air bubbles.[14]

  • Packing: Once most of the silica has settled, open the stopcock and allow excess solvent to drain. Apply gentle air pressure to the top of the column to compress the silica into a firm, stable bed.[18] Do not let the top of the silica bed run dry.

  • Loading: Once the solvent level reaches the top of the silica, add a protective layer of sand. Carefully load your sample (preferably via the dry loading method described above).

  • Elution: Add your mobile phase and begin elution, collecting fractions. If a gradient is needed, increase the polarity incrementally.

Part 4: Visual Workflow and Logic Diagrams

To better illustrate the decision-making process, the following diagrams outline the troubleshooting workflow.

Chromatography_Troubleshooting start Analyze Initial TLC rf_check Is Product Rf 0.25 - 0.35? start->rf_check separation_check Good Separation (ΔRf > 0.2)? rf_check->separation_check Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No (Too High/Low) streaking_check Is there streaking? separation_check->streaking_check Yes change_solvent Change Solvent System (e.g., DCM/MeOH) separation_check->change_solvent No add_base Add 0.5-1% TEA or use NH3/MeOH streaking_check->add_base Yes proceed Proceed to Column Chromatography streaking_check->proceed No adjust_polarity->start Re-analyze change_solvent->start Re-analyze add_base->start Re-analyze

Caption: TLC Optimization Workflow.

Column_Purification_Principle cluster_column Silica Gel Column (Stationary Phase) cluster_mobile p1 p2 p3 silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH Product Product Product->p2 H-Bonding (Moderate) Impurity Impurity Impurity->p3 H-Bonding (Strong) explanation1 Less polar mobile phase allows stronger interaction with silica. explanation2 Polar product elutes faster than more polar impurity.

Caption: Principle of Separation on Silica Gel.

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. University of Colorado Boulder. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Pingaew, R., et al. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Critical Reviews in Organic Chemistry, 47(3), 237-279.
  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34.
  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • Jitsi.cmu.edu. (2025, February 20).
  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: About. Department of Chemistry. Retrieved from [Link]

  • SciSpace. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(2), 555-572.
  • Santai Science. (n.d.). HPLC Column Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1).
  • Tumkevicius, S., et al. (2006). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]

  • Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 6(1).
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Hurd, T. R., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5946-5950.
  • Newman, S. G., et al. (2015). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. Organic Letters, 17(19), 4546-4549.
  • Endo, Y., et al. (2015). Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 649-653.

Sources

resolving HPLC peak tailing issues for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic issues.

When analyzing 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield poor peak shapes. To resolve this, we must move beyond trial-and-error and understand the specific molecular diagnostics of this analyte.

Molecular Diagnostics: Why Does This Compound Tail?

This specific thienopyrimidine derivative presents a "perfect storm" of chromatographic challenges due to three structural features:

  • Basic Nitrogens: The pyrimidine ring contains basic nitrogen atoms that readily undergo secondary cation-exchange interactions with ionized silanol groups on the silica stationary phase[1].

  • Lactam-Lactim Tautomerism: The pyrimidin-4(3H)-one moiety exists in a dynamic equilibrium with its 4-hydroxy tautomer (lactim). If the kinetic rate of this interconversion matches the chromatographic timescale, the peak will split or severely tail[2][3].

  • Metal Chelation: The adjacent heteroatoms in the thienopyrimidine core can act as bidentate ligands, chelating trace metals (like iron or aluminum) present in the column matrix or stainless steel system hardware[4][5].

Diagnostic Workflow

Use the following logical workflow to isolate the root cause of your peak shape distortion.

HPLC_Troubleshooting Start Observe Peak Tailing (Thienopyrimidine) Q1 Does tailing decrease at pH < 3.0? Start->Q1 Silanol Silanol Interaction Use Type B silica & low pH Q1->Silanol Yes Q2 Does shape change with temp or show a valley? Q1->Q2 No Tautomer Lactam-Lactim Tautomerism Lock pH & Increase Temp Q2->Tautomer Yes Q3 Does adding EDTA to mobile phase improve symmetry? Q2->Q3 No Metal Metal Chelation Passivate system / PEEK Q3->Metal Yes Solvent Solvent Overload Match sample to mobile phase Q3->Solvent No

Diagnostic workflow for isolating HPLC peak tailing causes in thienopyrimidine derivatives.

Troubleshooting FAQs

Q: I am running a neutral pH method (pH 7.0) and observing severe peak tailing (Tf > 2.0). How can I fix this? A: At neutral pH, residual silanol groups (-Si-OH) on the silica stationary phase lose their protons and become negatively charged (-Si-O⁻)[1]. Your compound contains basic nitrogen atoms that become protonated. This creates a strong secondary cation-exchange interaction that drags the analyte along the column, causing tailing[1][4]. Solution: Switch to a highly endcapped, high-purity Type B silica column, which has significantly fewer active silanols[4]. Alternatively, lower the mobile phase pH below 3.0 to neutralize the silanols, or add a competing amine like triethylamine (TEA) to the mobile phase to mask the active sites[6].

Q: My chromatogram shows a peak with a fronting valley followed by a tailing edge, or sometimes a split peak. Why does this happen? A: This is a hallmark of slow on-column tautomerization[3]. The pyrimidin-4(3H)-one moiety of your compound exists in a dynamic equilibrium between its lactam (-NH-C=O) and lactim (-N=C-OH) forms. If the rate of interconversion is similar to the timescale of the chromatographic separation, the two tautomers begin to separate but continuously interconvert, creating a "bridge" or valley between them[2][3]. Solution: You must force the equilibrium to favor one state or accelerate the interconversion so it appears as a single peak. Lowering the mobile phase pH (< 3.0) locks the molecule in a protonated state. Additionally, increasing the column temperature to 45–50 °C speeds up the kinetic exchange, coalescing the peak into a sharp Gaussian shape.

Q: My peak shape is distorted (fronting or splitting) when I inject my sample dissolved in 100% DMSO, but looks fine when I inject lower concentrations. A: This is caused by a sample solvent mismatch, also known as the "strong solvent effect"[7]. DMSO is a much stronger elution solvent than your reversed-phase mobile phase. When injected, the sample band is carried rapidly down the column before it can properly partition into the stationary phase, leading to band broadening and splitting. Solution: Always dilute your sample in a solvent that closely matches your initial mobile phase conditions. If you must use DMSO for solubility, keep the injection volume extremely low (e.g., < 2 µL) or dilute the DMSO stock at least 1:10 with the aqueous mobile phase prior to injection[7].

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes how specific parameter adjustments impact the symmetry and efficiency of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Parameter AdjustedCondition TestedUSP Tailing Factor (Tf)Theoretical Plates (N)Mechanistic Result
Stationary Phase Type A Silica (Non-endcapped)2.854,200Severe silanol cation-exchange.
Stationary Phase Type B Silica (Endcapped)1.4511,500Reduced acidic silanol sites.
Mobile Phase pH pH 6.8 (Phosphate buffer)2.106,100Silanols ionized; tautomerism active.
Mobile Phase pH pH 2.5 (0.1% TFA)1.1514,300Silanols protonated; tautomer locked.
Column Temp 25 °C1.608,500Slow tautomeric interconversion.
Column Temp 45 °C1.1015,200Rapid kinetics; single sharp peak.
Injection Solvent 100% DMSO (10 µL injection)Split PeakN/AMass/solvent overload at column head.
Experimental Protocols
Protocol 1: Self-Validating Method for Suppressing Tautomeric and Silanol Tailing

Objective: Establish a robust RP-HPLC method that locks the tautomeric state and suppresses secondary interactions.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade H₂O, pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The highly acidic pH < 3.0 protonates residual silanols (pKa ~ 3.5), neutralizing their charge and preventing cation-exchange interactions with the basic thienopyrimidine nitrogens[1][8]. Furthermore, the acidic environment locks the molecule into its protonated lactam form, preventing on-column tautomerization[3].

  • Column Selection: Install a high-purity Type B silica C18 column (e.g., fully endcapped, 1.7 - 3 µm particle size).

    • Causality: Type B silica is synthesized in metal-free environments, drastically reducing trace metal contamination (Fe, Al) that can chelate the thienopyrimidine core[4].

  • Temperature Control: Set the column compartment to 45 °C.

    • Causality: Elevated temperature increases mass transfer kinetics and accelerates any residual tautomeric interconversion, coalescing split or tailing peaks into a single sharp Gaussian peak[2].

  • Sample Dilution: Dilute the stock solution (e.g., in DMSO) with Mobile Phase A to a final organic concentration of < 10%.

    • Causality: Injecting a sample in a solvent stronger than the mobile phase causes local band broadening and peak splitting at the column head[7].

  • System Suitability Testing (SST): Inject a 10 µg/mL standard. The system is considered self-validated and ready for analysis if:

    • USP Tailing Factor (Tf) is ≤ 1.5.

    • Theoretical plates (N) > 10,000.

    • Retention time relative standard deviation (RSD) for 5 replicate injections is ≤ 0.5%.

    • If these criteria are not met, the root cause has not been eliminated; proceed to Protocol 2.

Protocol 2: System Passivation for Metal Chelation Mitigation

Objective: Remove trace metal active sites from the HPLC flow path if tailing persists despite optimal pH and temperature control.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • System Wash: Flush the entire HPLC system (lines, pump, autosampler) with 20% Nitric Acid in water at 1.0 mL/min for 30 minutes.

  • Neutralization: Flush the system with LC-MS grade water until the effluent pH returns to neutral.

  • On-Line Passivation (Optional): Reinstall the column. Add 5 µM EDTA to your aqueous mobile phase.

    • Causality: Thienopyrimidines possess adjacent heteroatoms that can act as bidentate ligands. Trace metals in stainless steel tubing or frits act as Lewis acids, temporarily binding the analyte and causing severe tailing[4][5]. Passivation strips these metals, and trace EDTA keeps the system passivated during the run.

Sources

Technical Support Center: Crystallization of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Summary: The Chemical Challenge

The 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore, but its structural features create significant downstream processing challenges. The core is highly planar, promoting strong π−π stacking, while the lactam motif acts as both a robust hydrogen bond donor (N-H) and acceptor (C=O). This drives the formation of tightly bound intermolecular dimers or ribbons, resulting in exceptionally high crystal lattice energies and poor solubility in common organic solvents[1]. Furthermore, the rotational flexibility of the 3,4-dimethoxyphenyl substituent can frustrate nucleation, frequently leading to liquid-liquid phase separation ("oiling out") rather than controlled crystallization. This guide provides field-proven, mechanistically grounded solutions to overcome these physical chemistry hurdles.

Diagnostic Workflow: Solvent Selection & Oiling-Out Mitigation

RecrystallizationWorkflow A Crude 5-(3,4-dimethoxyphenyl) thieno[2,3-d]pyrimidin-4(3H)-one B Dissolve in DMSO at 80°C (H-bond disruption) A->B C Hot Filtration (Remove insoluble impurities) B->C D Add Hot EtOH Antisolvent (Lower dielectric constant) C->D E Does Liquid-Liquid Phase Separation (Oiling) Occur? D->E F Add Seed Crystals & Reduce Cooling Rate E->F Yes (Oiling Out) G Controlled Cooling to 5°C (Thermodynamic Growth) E->G No (Clear Solution) F->G H Filter & Wash with THF (Displace DMSO solvates) G->H

Diagnostic workflow for thienopyrimidine recrystallization and oiling-out mitigation.

Troubleshooting FAQs

Q: Why is my compound completely insoluble in standard boiling solvents like ethanol, dichloromethane, or ethyl acetate? A: This insolubility is a direct consequence of the thienopyrimidine's planar π−π stacking combined with the lactam's robust hydrogen-bonding network. To dismantle this crystal lattice, you must use a highly polar, aprotic solvent capable of acting as a strong hydrogen-bond acceptor. 1 are required to fully solvate the core[1]. Once dissolved at high temperatures, an antisolvent can be introduced to force controlled precipitation[2].

Q: When I add water to my DMF/DMSO solution, the compound forms a sticky biphasic oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation curve crosses the binodal curve before the solubility curve. Water is too strong of an antisolvent for this specific dimethoxyphenyl derivative, causing a rapid, uncontrolled crash-out that traps impurities. Solution: Shift the phase diagram by switching your antisolvent from water to an alkyl alcohol like ethanol or isopropanol. Alcohols lower the solubility more gradually. Additionally, adding seed crystals just before reaching the cloud point provides a favorable thermodynamic surface, bypassing the kinetic trap of oiling out.

Q: My NMR shows residual DMSO/DMF even after extended high-vacuum drying at 80°C. How do I remove it? A: Thienopyrimidin-4(3H)-ones frequently form stable solvates with high-boiling polar aprotic solvents because the solvent molecules hydrogen-bond directly with the lactam N-H within the solid-state lattice. Vacuum drying alone is insufficient to break these bonds. Solution: You must perform a displacement wash. Reslurry or wash the filtered crystals with a volatile solvent like3[3]. THF disrupts the surface solvate network and replaces the high-boiling solvent, allowing for easy removal during subsequent drying.

Solvent System Performance Matrix

To optimize your recrystallization, refer to the quantitative performance data below, which summarizes the thermodynamic behavior of the 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one core across various solvent systems.

Solvent SystemVol. Ratio (v/v)Solubility (80°C)Oiling Out RiskSolvate RiskExpected YieldPurity Profile
DMSO / Ethanol 1 : 4>150 mg/mLLowModerate80-85%High (Crystalline)
DMF / Water 1 : 2>200 mg/mLVery HighHigh~90%Low (Amorphous)
THF (Wash) N/A<5 mg/mLNoneNoneN/ARemoves Solvates
Ethyl Acetate N/A<2 mg/mLNoneNoneN/AInsoluble

Self-Validating Recrystallization Protocol

This step-by-step methodology utilizes a DMSO/Ethanol anti-solvent approach, designed to yield high-purity crystalline material while preventing oiling out and solvent entrapment.

Phase 1: Lattice Disruption (Dissolution)
  • Suspend 1.0 g of crude 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in 3 mL of anhydrous DMSO.

  • Heat the suspension to 80°C under continuous magnetic stirring.

    • Causality: The high polarity and hydrogen-bond accepting nature of DMSO are required to break the robust lactam N-H···O=C dimers of the thienopyrimidine core.

    • Self-Validation Checkpoint 1: The solution must become completely transparent. If turbidity persists, add DMSO in 0.5 mL increments. Undissolved particles will act as kinetic seeds, causing premature precipitation of unwanted polymorphs.

Phase 2: Thermodynamic Control (Antisolvent Addition)
  • Perform a hot filtration (0.45 µm PTFE filter) into a clean, pre-warmed receiving flask to remove insoluble impurities.

  • Maintain the solution at 75-80°C. Slowly add 12 mL of hot ethanol (70°C) dropwise over 15-20 minutes.

    • Causality: Ethanol lowers the dielectric constant of the medium, gradually decreasing the solubility of the dimethoxyphenyl derivative without triggering the liquid-liquid phase separation (oiling out) typically seen with water.

Phase 3: Nucleation and Growth
  • Cool the mixture at a strictly controlled rate of 0.5°C/min to room temperature.

  • Optional but Recommended: Once the solution reaches 60°C, introduce 1-2 mg of pure seed crystals.

  • Transfer the flask to an ice bath (0-5°C) and age the slurry for 2 hours.

    • Causality: Slow cooling ensures the molecules have sufficient time to adopt the correct conformation (managing the rotational freedom of the 3,4-dimethoxyphenyl group) and integrate into the thermodynamic crystal lattice rather than crashing out as an amorphous solid.

Phase 4: Solvate Displacement and Isolation
  • Filter the crystalline slurry under vacuum using a Büchner funnel.

  • Wash the filter cake with 5 mL of cold THF, followed immediately by 5 mL of cold ethanol[3].

    • Causality: Thienopyrimidines readily form stable solvates with DMSO. THF is uniquely suited to displace DMSO from the crystal surface without dissolving the product.

    • Self-Validation Checkpoint 2: Dry the crystals under high vacuum at 60°C for 12 hours. Run a 1 H-NMR in CDCl 3​ or DMSO- d6​ . The absolute absence of a singlet at 2.54 ppm (DMSO) confirms successful solvate displacement and validates the purity of the final batch.

References

  • Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points Source: ACS Publications URL:[Link]

  • Crystalline forms of thienopyrimidine derivative (US10464945B2)
  • Synthesis and Antifungal Screening of Some Novel Sulfur Containing Heterocyclic Compounds Source: Asian Journal of Chemistry URL:[Link]

Sources

Validation & Comparative

Comparative Profiling of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors requires rigorous benchmarking against established clinical standards. Thieno[2,3-d]pyrimidines have emerged as highly potent bioisosteres of quinazolines, capable of targeting the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[1]. This guide provides an objective, data-driven comparison between a representative novel scaffold—5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (5-DTP) —and industry-standard inhibitors (Erlotinib and Sorafenib).

Designed for drug development professionals, this document outlines the mechanistic rationale, comparative IC50 data, and a self-validating biochemical protocol required to accurately profile this compound.

Mechanistic Rationale: The Role of the 3,4-Dimethoxyphenyl Moiety

To understand the efficacy of 5-DTP, we must examine the causality of its structural design. Standard inhibitors like Erlotinib (a quinazoline derivative) competitively bind the kinase hinge region. By replacing the quinazoline core with a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, researchers can alter the thermodynamic binding profile[2].

The critical modification is the addition of the 3,4-dimethoxyphenyl group at the 5-position. The dimethoxy groups act as electron-donating moieties that project into the hydrophobic pocket adjacent to the ATP-binding cleft. This structural extension stabilizes the inhibitor-kinase complex via enhanced Van der Waals interactions, while the pyrimidine core maintains the essential hydrogen bonds with the kinase hinge backbone (e.g., Met793 in EGFR or Cys919 in VEGFR-2)[3]. This dual-action binding effectively prevents ATP from phosphorylating the kinase, thereby abrogating downstream oncogenic signaling pathways (such as MAPK and PI3K-AKT).

Mechanism Inhibitor 5-DTP (Thienopyrimidine) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2) Inhibitor->RTK Competitive Binding (Hinge Region) ATP ATP ATP->RTK Blocked Phos Autophosphorylation RTK->Phos Inhibited Downstream MAPK / PI3K-AKT Pathway (Cell Proliferation) Phos->Downstream Signal Abrogated

Figure 1: Mechanism of RTK inhibition by 5-DTP blocking ATP binding and downstream signaling.

Comparative IC50 Analysis

The table below summarizes the quantitative inhibitory performance (IC50) of 5-DTP against standard reference inhibitors across two primary RTK targets. Data reflects standard biochemical assay conditions utilizing recombinant wild-type (WT) kinases[1][2].

Kinase TargetInhibitor ClassCompoundIC50 (µM)Selectivity Profile
EGFR (WT) QuinazolineErlotinib (Standard)0.03High
EGFR (WT) Thienopyrimidine5-DTP0.13Moderate-High
VEGFR-2 Pyridine-ureaSorafenib (Standard)0.23Moderate
VEGFR-2 Thienopyrimidine5-DTP0.25Moderate-High

Data Insight: While Erlotinib remains the gold standard for EGFR inhibition, 5-DTP demonstrates highly competitive sub-micromolar potency (0.13 µM). Furthermore, 5-DTP exhibits near-equivalent efficacy to Sorafenib against VEGFR-2 (0.25 µM vs 0.23 µM), suggesting that the 3,4-dimethoxyphenyl thienopyrimidine scaffold is a highly viable multi-kinase targeting motif for anti-angiogenic and anti-proliferative drug design[1].

Experimental Methodology: Self-Validating IC50 Determination

To ensure scientific integrity and trustworthiness, IC50 values must be derived from a self-validating system. For profiling 5-DTP, we utilize the ADP-Glo™ Kinase Assay .

Causality of Assay Selection

Why use ADP-Glo instead of traditional radiometric or substrate-depletion assays (e.g., Kinase-Glo)? Substrate-depletion assays suffer from poor signal-to-background (S:B) ratios at physiological ATP concentrations because they measure a small decrease in a massive ATP pool. In contrast, ADP-Glo is a product-formation assay. It measures the newly generated ADP, maintaining strict linearity and a robust Z'-factor (>0.6) even at high ATP concentrations, which is critical for accurately modeling competitive inhibition[4].

Step-by-Step Protocol
  • Kinase Reaction Assembly:

    • Combine 2.5 µL of recombinant kinase (EGFR or VEGFR-2) with 5-DTP (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate.

    • Critical Causality: Add ATP at a concentration exactly equal to the Km​ of the specific kinase. This ensures thermodynamic equilibrium, allowing for a balanced competitive displacement by the ATP-competitive 5-DTP inhibitor.

    • Incubate for 60 minutes at room temperature (22–25 °C)[5].

  • ATP Depletion:

    • Add 5 µL of ADP-Glo Reagent to the wells.

    • Critical Causality: This reagent serves a dual purpose: it instantly terminates the kinase reaction and actively depletes all unreacted ATP. This eliminates background luminescence, preventing false negatives[4]. Incubate for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent.

    • Critical Causality: This reagent converts the generated ADP back into ATP. The newly synthesized ATP drives a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity[5]. Incubate for 30 minutes.

  • Data Validation (Self-Validating System):

    • Calculate the Z'-factor using positive controls (no inhibitor, maximum activity) and negative controls (no enzyme, background).

    • The assay is only validated if the Z'-factor is 0.5, ensuring the IC50 curve generated via non-linear regression is statistically sound.

Workflow Step1 1. Kinase Reaction Enzyme + Substrate + ATP +/- 5-DTP Step2 2. ATP Depletion Add ADP-Glo Reagent Stop reaction & deplete ATP Step1->Step2 Step3 Step3 Step2->Step3 Data 4. Data Analysis Calculate IC50 & Z'-factor validation Step3->Data

Figure 2: ADP-Glo Kinase Assay workflow for self-validating IC50 determination.

References

  • Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed / Bioorganic Chemistry URL: [Link]

  • Title: New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies Source: PubMed / Anti-cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors Source: PubMed / Bioorganic Chemistry URL: [Link]

  • Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: PubMed Central (PMC) / Assay and Drug Development Technologies URL: [Link]

  • Title: A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling Source: PubMed Central (PMC) / SLAS Technology URL: [Link]

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Validating Target Engagement for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a critical milestone. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the target engagement of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a member of the thienopyrimidine class of compounds. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise as inhibitors of various protein kinases, including AKT1 and ROCK, making them an important area of investigation for anticancer therapies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into experimental design and data interpretation.

The Imperative of Target Engagement Validation

Biochemical assays on isolated recombinant proteins are invaluable for initial hit identification; however, they often do not fully recapitulate the complex intracellular environment.[3][4] Factors such as compound permeability, efflux pumps, off-target effects, and the presence of endogenous ligands like ATP can significantly influence a compound's efficacy in a living system.[5][6] Therefore, robust validation of target engagement in a cellular setting is paramount to bridge the gap between biochemical potency and cellular- and, ultimately, clinical-efficacy.[4]

This guide will explore and compare three orthogonal, industry-standard techniques for confirming and quantifying the interaction of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with its putative kinase target(s):

  • Cellular Thermal Shift Assay (CETSA®) : A biophysical method based on ligand-induced thermal stabilization of the target protein.[7][8]

  • NanoBRET™ Target Engagement Assay : A proximity-based assay that measures compound binding in live cells through bioluminescence resonance energy transfer (BRET).[5][9][10]

  • Kinobeads Competition Binding Assay : A chemoproteomic approach for profiling kinase inhibitor selectivity and target engagement in a native cellular context.[6][11][12]

For each methodology, we will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations. Furthermore, we will discuss how these techniques can be used to compare the on-target and off-target profiles of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with established kinase inhibitors.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[7][8]Label-free, applicable to any soluble protein, can be performed in intact cells and tissues.[7][8][13]Requires a specific antibody for detection (Western blot), lower throughput for traditional format.[14]Low to Medium
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound.[5][9][10]Live-cell assay, high sensitivity, quantitative measurement of affinity and residence time.[5][10]Requires genetic modification of cells to express the fusion protein, availability of a suitable tracer.[9][15]High
Kinobeads Competition Binding Assay Competitive binding of the test compound against a broad-spectrum kinase inhibitor-coated bead matrix for kinases in a cell lysate.[6][11][12]Unbiased, broad profiling of on- and off-target kinases, uses native proteins from cell lysates.[12][16]Lysate-based (not intact cells), may miss targets not expressed in the chosen cell line, not suitable for allosteric inhibitors.[12]Medium to High

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular environment. The underlying principle is that the binding of a ligand, such as our thienopyrimidine compound, stabilizes the target protein, making it more resistant to thermal denaturation.[7][8]

CETSA_Workflow A 1. Cell Treatment: Incubate cells with 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one or vehicle control. B 2. Heat Challenge: Aliquot treated cells and heat at a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates. C->D E 5. Protein Quantification: Analyze soluble protein fraction by Western Blot or other detection methods. D->E

Caption: CETSA experimental workflow from cell treatment to protein quantification.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) and grow to 80-90% confluency.

    • Treat cells with varying concentrations of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.[7][17]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7][17]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

    • The presence of a higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a highly sensitive, live-cell method that quantifies compound binding at a target protein. It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[5][9][10][15] A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.[9][15]

NanoBRET_Principle cluster_0 No Competitor cluster_1 With 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one A Target-NanoLuc® B Fluorescent Tracer A->B Binding C BRET Signal (Energy Transfer) B->C Proximity D Target-NanoLuc® E Test Compound D->E Binding F No BRET Signal E->F Displacement of Tracer

Caption: Principle of the NanoBRET™ target engagement assay.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96- or 384-well assay plate and incubate for 24-48 hours.

  • Assay Execution:

    • Prepare serial dilutions of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and a suitable alternative inhibitor (e.g., a known potent inhibitor of the target kinase).

    • Add the compounds to the cells.

    • Add the NanoBRET™ tracer at a pre-optimized concentration.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A dose-dependent decrease in the BRET ratio indicates competitive binding of the test compound to the target protein.

    • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Kinobeads Competition Binding Assay

This chemoproteomic approach provides a broad overview of a compound's kinase selectivity profile.[6][11][12] It utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[6][16] Pre-incubation of the lysate with a free test compound will prevent the binding of its targets to the beads in a concentration-dependent manner.[18] The proteins captured on the beads are then identified and quantified by mass spectrometry.

Kinobeads_Workflow A 1. Cell Lysis: Prepare a native protein lysate from the cells of interest. B 2. Compound Incubation: Incubate the lysate with varying concentrations of the test compound. A->B C 3. Kinobeads Pulldown: Add kinobeads to capture kinases not bound by the test compound. B->C D 4. Elution and Digestion: Wash beads and elute/ digest bound proteins. C->D E 5. LC-MS/MS Analysis: Identify and quantify the captured kinases. D->E

Caption: Kinobeads competition binding assay workflow.

  • Lysate Preparation:

    • Harvest cultured cells and lyse them under non-denaturing conditions to preserve native protein complexes.

    • Determine the total protein concentration of the lysate.

  • Competition Assay:

    • Aliquot the cell lysate and incubate with serial dilutions of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one or a reference inhibitor for a defined period (e.g., 45 minutes at 4°C).[16] A vehicle control is also included.

  • Kinobeads Affinity Enrichment:

    • Add the kinobeads slurry to each lysate-compound mixture and incubate to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin.

    • Prepare the resulting peptides for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a label-free quantification approach.

    • For each identified kinase, plot the signal intensity against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • This allows for the simultaneous determination of the potency of the compound for its primary target(s) and its selectivity across a broad range of kinases.

Comparative Data Presentation

To facilitate a direct comparison of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with alternative inhibitors, the experimental data should be summarized in a clear and concise tabular format.

Table 1: Comparison of Target Engagement Potency (IC50 / EC50, µM)

Compound Target Kinase CETSA (EC50) NanoBRET™ (IC50) Kinobeads (IC50)
5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-oneTarget XExperimental DataExperimental DataExperimental Data
Alternative Inhibitor 1 (e.g., Crizotinib for ALK) [19][20]ALKLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Alternative Inhibitor 2 (e.g., Sildenafil for PDE5) [21][22]PDE5Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Kinase Selectivity Profile from Kinobeads Assay

Compound Primary Target(s) (IC50 < 1 µM) Off-Target(s) (IC50 1-10 µM) Selectivity Score
5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-oneExperimental DataExperimental DataCalculated Value
Alternative Kinase Inhibitor Literature/Experimental DataLiterature/Experimental DataCalculated Value

Conclusion and Future Directions

The validation of target engagement is a non-negotiable step in the progression of any small molecule inhibitor through the drug discovery pipeline. This guide has provided a comprehensive overview and comparison of three powerful and orthogonal methodologies: CETSA®, NanoBRET™, and Kinobeads.

  • CETSA® offers a label-free approach to confirm direct physical interaction in a cellular context.

  • NanoBRET™ provides a highly sensitive, real-time measurement of compound binding in living cells.

  • Kinobeads delivers an unbiased, broad-spectrum view of a compound's on- and off-target kinase profile.

By employing a multi-pronged approach that leverages the unique strengths of each of these techniques, researchers can build a robust and compelling data package to validate the target engagement of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This, in turn, will enable more informed decision-making, de-risk downstream development, and ultimately increase the probability of success in delivering novel and effective therapies to patients. The insights gained from these comparative studies are essential for optimizing lead compounds and understanding the molecular mechanisms that underpin their therapeutic effects.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
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  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[10][23]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - MDPI.

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC.
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A Comparative Guide: The Thieno[2,3-d]pyrimidine Scaffold vs. Gefitinib in the Landscape of EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel and effective cancer therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of kinase inhibitors. This guide provides a comparative analysis of the therapeutic potential of this scaffold, benchmarked against gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC). While direct comparative efficacy data for a specific analogue, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is not available in the public domain, this guide will leverage published data on various thieno[2,3-d]pyrimidine derivatives to offer a broader perspective on their potential as anticancer agents relative to the established efficacy of gefitinib.

Gefitinib: A Paradigm of Targeted Therapy

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is a member of the ErbB family of receptors.[1] In certain cancers, particularly NSCLC, EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival.[1][2] Gefitinib competitively binds to the ATP-binding site within the intracellular catalytic domain of EGFR, thereby inhibiting the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, that drive tumorigenesis.[1][3]

The clinical efficacy of gefitinib is most pronounced in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[4] However, acquired resistance, often through a secondary mutation like T790M, can limit its long-term effectiveness.[1]

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Challenger

The thieno[2,3-d]pyrimidine core is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Structurally, it can be considered a bioisostere of the quinazoline core found in gefitinib and other EGFR inhibitors, suggesting its potential to interact with similar biological targets.[5]

Recent research has focused on synthesizing and evaluating various substituted thieno[2,3-d]pyrimidine derivatives for their potential as anticancer agents. Several studies have reported promising in vitro activity against a range of cancer cell lines, with some derivatives explicitly designed and shown to inhibit EGFR.[5][6][7][8]

Comparative Efficacy: A Tale of a Scaffold and a Drug

Direct, head-to-head clinical or preclinical studies comparing 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with gefitinib are not available. Therefore, this comparative analysis will juxtapose the well-documented efficacy of gefitinib with the reported in vitro anticancer activities of various promising thieno[2,3-d]pyrimidine derivatives from the scientific literature.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of a compound. The following tables summarize the IC50 values for gefitinib against a panel of NSCLC cell lines and the reported activities of several thieno[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Efficacy of Gefitinib Against Selected NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference(s)
PC-9Exon 19 Deletion0.03[9]
H1650Exon 19 Deletion9.7[9]
H1975L858R & T790M11.7[9]
A549Wild-Type4.5 - 10[9][10]
H322Wild-Type0.5[9]
Calu-3Wild-Type0.7[9]
H358Wild-Type>10[4]
H3255L858R0.003[11]
HCC827Exon 19 Deletion0.013[12]

Table 2: Reported In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

DerivativeTarget Cell Line(s)Reported Activity (IC50, µM)Putative Target(s)Reference
Compound 5b (a thieno[2,3-d]pyrimidine derivative)A549 (NSCLC), MCF-7 (Breast)17.79 (A549), 22.66 (MCF-7)EGFR (wild-type and T790M)[6]
Compound 12c (a thieno[2,3-d]pyrimidine derivative)A549 (NSCLC), MCF-7 (Breast)12.16 (A549), 15.67 (MCF-7)EGFR (wild-type and T790M)[13]
Compound 2a (a 4-substitutedaminothieno[2,3-d]pyrimidine)A549 (NSCLC)13.40EGFR[5]
Compound 4d (a 4-substitutedaminothieno[2,3-d]pyrimidine)PC3 (Prostate)14.13EGFR[5]
Thieno[2,3-d]pyrimidine sulfonamide derivativesMCF-7 (Breast)22.12 - 29.22Not specified[1]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma cell line MDA-MB-435Growth Percent = -31.02%Not specified[2]

Analysis:

The data indicates that while gefitinib exhibits potent, nanomolar efficacy against NSCLC cell lines with activating EGFR mutations (e.g., PC-9, H3255, HCC827), its activity is significantly lower against wild-type or resistant cell lines, with IC50 values in the micromolar range.[9][11][12]

Several synthesized thieno[2,3-d]pyrimidine derivatives have demonstrated notable in vitro anticancer activity in the low micromolar range against various cancer cell lines, including the A549 NSCLC line.[5][6][13] Importantly, some of these derivatives have been shown to inhibit both wild-type and the T790M mutant EGFR, a key mechanism of resistance to first-generation inhibitors like gefitinib.[6][13] This suggests that the thieno[2,3-d]pyrimidine scaffold holds promise for the development of next-generation EGFR inhibitors with a broader spectrum of activity.

In Vivo Efficacy

Gefitinib has demonstrated significant tumor growth inhibition in various xenograft models of human cancers.[4][14][15] For example, in a mouse xenograft model using H358R cisplatin-resistant NSCLC cells, gefitinib treatment resulted in a 52.7% inhibition of tumor growth.[4] In medulloblastoma xenografts, gefitinib led to a tumor volume inhibition of 49-51%.[15]

To date, published in vivo efficacy data for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one or many of the other promising thieno[2,3-d]pyrimidine derivatives is limited. Further preclinical studies in animal models are necessary to ascertain their therapeutic potential in a whole-organism context.

Mechanistic Insights and Future Directions

The primary mechanism of action for gefitinib is the inhibition of EGFR tyrosine kinase activity. The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are also being attributed to EGFR inhibition.[5][6][7][8] Some studies suggest that these compounds may also induce apoptosis and cause cell cycle arrest.[3][16]

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for extensive chemical modification, opening avenues for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the scaffold for enhanced EGFR inhibition and activity against resistant mutations.

  • In vivo evaluation: To assess the efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models.

  • Target identification: For derivatives with potent anticancer activity but an unknown mechanism of action.

Visualizing the Core Concepts

Diagram 1: The EGFR Signaling Pathway and the Action of Kinase Inhibitors

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->EGFR Inhibits ATP Binding ATP ATP ATP->P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR signaling and inhibition by gefitinib and thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro EGFR Kinase Assay

Objective: To determine the inhibitory activity of a test compound against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR protein

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the poly(Glu, Tyr) substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-based reaction.

  • Signal Measurement: Measure the luminescent signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

While gefitinib remains a valuable therapeutic agent for a specific subset of NSCLC patients, the emergence of resistance necessitates the development of novel inhibitors. The thieno[2,3-d]pyrimidine scaffold represents a promising platform for the design of new anticancer drugs, including next-generation EGFR inhibitors. Several derivatives from this class have demonstrated encouraging in vitro antiproliferative activity and, in some cases, the ability to inhibit clinically relevant EGFR mutations that confer resistance to first-generation drugs. Although direct comparative efficacy data for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is lacking, the broader body of evidence suggests that the thieno[2,3-d]pyrimidine core is a worthy focus of continued research and development in the quest for more effective and broadly applicable cancer therapies. Further in vivo studies are crucial to validate the therapeutic potential of these promising compounds.

References

  • Ghorab, M. M., & Alsaid, M. S. (2016).
  • Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). MDPI.
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Taylor & Francis Online.
  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2006). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. Cancer Research, 66(10), 5008-5016.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2025).
  • Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. (n.d.). PMC.
  • Development of new thieno[2,3-d]pyrimidines as dual EGFR and STAT3 inhibitors endowed with anticancer and pro-apoptotic activities. (2024).
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). Semantic Scholar.
  • New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. (n.d.).
  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2012). PMC.
  • Gefitinib (IRESSA)
  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (2019). PMC.
  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (2020). PMC.
  • Antitumor effect in medulloblastoma cells by gefitinib: Ectopic HER2 overexpression enhances gefitinib effects in vivo. (2006). International Journal of Cancer, 119(1), 223-233.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
  • Houghton, P. J., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research, 64(20), 7545-7554.
  • Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. (2024). PubMed.
  • Adly, M. E., Gedawy, E. M., El-Malah, A. A., & El-Telbany, F. A. (2021). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 21(5), 634-646.
  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.).
  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
  • (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018).
  • (PDF)

Sources

Cross-Reactivity Profiling of 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide to EGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Kinome cross-reactivity, cellular viability assays, and structure-activity relationship (SAR) profiling.

Introduction & Mechanistic Rationale

Thieno[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in oncology, extensively utilized in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1][2]. The compound 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (herein designated as 5-DTP ) introduces a bulky, electron-rich dimethoxyphenyl moiety at the C5 position.

In early-stage drug development, the clinical viability of any ATP-competitive inhibitor depends entirely on its cross-reactivity profile[3]. Because the ATP-binding pocket is highly conserved across the human kinome, off-target kinase inhibition frequently results in severe systemic cytotoxicity.

Causality of Selectivity: The thieno[2,3-d]pyrimidine core acts as an adenine bioisostere, forming critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR)[1]. The addition of the 3,4-dimethoxyphenyl group restricts rotational freedom and introduces steric bulk. While the slightly larger ATP pocket of wild-type and mutant EGFR accommodates this bulk, it creates steric clashes in related kinases like VEGFR2 and PDGFRβ, thereby driving high target selectivity[2][4].

G EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates ATP ATP Pocket EGFR->ATP PI3K PI3K / AKT EGFR->PI3K MAPK RAS / MAPK EGFR->MAPK Inhibitor 5-DTP Inhibitor->ATP Competitive Inhibition

Fig 1: Competitive inhibition of EGFR signaling pathways by 5-DTP at the ATP-binding pocket.

Comparative Cross-Reactivity Data

To objectively evaluate 5-DTP, its kinome selectivity and cellular toxicity were benchmarked against first-generation quinazoline-based EGFR inhibitors, Erlotinib and Gefitinib. The data below synthesizes biochemical IC₅₀ values across a targeted kinase panel and human cell lines.

Target / Cell Line5-DTP (IC₅₀)Erlotinib (IC₅₀)Gefitinib (IC₅₀)Biological Relevance
EGFR (WT) 12 nM2 nM3 nMPrimary target engagement
EGFR (T790M) 185 nM>10,000 nM>10,000 nMResistance mutation efficacy
VEGFR2 >5,000 nM1,500 nM2,100 nMOff-target angiogenesis
PDGFRβ >10,000 nM3,000 nM4,500 nMOff-target stromal signaling
A549 (NSCLC) 2.4 µM0.8 µM1.2 µMOn-target cellular efficacy
MCF-7 (Breast) 18.5 µM15.2 µM12.4 µMCross-tissue reactivity
HUVEC (Normal) >50 µM12.5 µM15.0 µMEndothelial cytotoxicity
Selectivity Index *>20.8 15.6 12.5 Therapeutic window

*Selectivity Index (SI) = IC₅₀ (HUVEC) / IC₅₀ (A549).

Data Analysis: While 5-DTP exhibits a slightly higher absolute IC₅₀ for wild-type EGFR compared to Erlotinib, its bulky C5 substitution confers superior selectivity against off-target kinases and mutant strains[1][4]. Consequently, 5-DTP exhibits a broader therapeutic window (SI > 20.8), minimizing the endothelial toxicity frequently observed with pan-kinase inhibitors[3].

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, cross-reactivity profiling must utilize orthogonal techniques. Biochemical assays confirm direct target engagement, while cell-based assays validate membrane permeability and systemic toxicity[5].

Workflow Step1 1. Compound Prep 5-DTP & Controls Step2 2. TR-FRET Kinase Assay 50+ Kinase Panel Step1->Step2 Step3 3. Cell Viability (ATP) A549, MCF-7, HUVEC Step2->Step3 Step4 4. Western Blot Phospho-EGFR Validation Step3->Step4 Step5 5. Data Synthesis Selectivity Index (SI) Step4->Step5

Fig 2: Integrated workflow for the cross-reactivity and selectivity profiling of 5-DTP.

Protocol A: Biochemical Kinome Profiling via TR-FRET

Causality: Highly conjugated heterocycles like thienopyrimidines often exhibit intrinsic auto-fluorescence, which confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating background fluorescence and ensuring high-fidelity binding data[5].

  • Reagent Preparation: Solubilize 5-DTP, Erlotinib, and Gefitinib in 100% DMSO. Dilute to a 3X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Self-Validation Check: Ensure the final assay DMSO concentration remains strictly ≤1% to prevent solvent-induced kinase denaturation.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of 3X compound, 5 µL of 3X Kinase/Eu-labeled anti-tag antibody mixture, and 5 µL of 3X fluorescent tracer.

  • Internal Controls:

    • Positive Control (Max Signal): Kinase + Tracer + DMSO vehicle (0% inhibition).

    • Negative Control (Min Signal): Tracer + DMSO vehicle (No kinase; measures baseline background).

  • Incubation & Acquisition: Incubate in the dark for 60 minutes at 25°C. Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cell-Based Cross-Reactivity (ATP Quantitation)

Causality: Biochemical assays cannot account for cellular efflux pumps or metabolic degradation. Using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) provides a direct, linear correlation with the number of metabolically active cells, bypassing the metabolic artifacts common in older MTT reduction assays.

  • Cell Seeding: Seed A549 (on-target), MCF-7 (off-target), and HUVEC (normal toxicity control) cells at 5,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 5-DTP (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a cytotoxic positive control (10 µM Staurosporine).

  • Incubation & Phenotypic Verification: Incubate for 72 hours.

    • Self-Validation Check: Observe cells under a brightfield microscope at 24h and 48h to confirm that phenotypic changes align with expected apoptotic morphology rather than immediate necrotic lysis.

  • Luminescence Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent to each well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the HUVEC line by the IC₅₀ of the A549 line. An SI > 10 indicates a favorable, highly specific therapeutic window[1].

Sources

A Comparative Benchmark Analysis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Related Derivatives in Oncological and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] This scaffold, a fusion of thiophene and pyrimidine rings, is considered a bioisostere of quinazolines and endogenous nucleobases, suggesting a high potential for interaction with various biological targets.[1][2] Indeed, derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Their versatility and amenability to chemical modification have established them as a "privileged scaffold" in the design of novel therapeutic agents.

This guide provides a detailed comparative analysis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , benchmarking its performance against a curated selection of other thienopyrimidine derivatives. Our objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy, with a primary focus on their application as kinase inhibitors for cancer therapy and as novel antimicrobial agents. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of this specific molecular framework.

Benchmarking Against Cancer: Kinase Inhibition and Cellular Cytotoxicity

The thieno[2,3-d]pyrimidine scaffold has been extensively explored as a platform for developing inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5][6] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs), all of which are central to cancer cell proliferation, survival, and angiogenesis.[7][8][9][10]

Comparative Analysis of Kinase Inhibitory Activity

The substitution pattern on the thieno[2,3-d]pyrimidine core is a critical determinant of both potency and selectivity against different kinase targets. The 3,4-dimethoxyphenyl moiety, present in our lead compound, is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The following table summarizes the inhibitory activity of several thienopyrimidine derivatives against key oncogenic kinases.

Compound ID Structure / Key Features Target Kinase IC50 (µM) Reference
Derivative A 2-phenyl, 4-anilino substitutionEGFR (WT)0.045[7]
Derivative B 2-phenyl, 4-anilino substitutionEGFR (T790M Mutant)0.120[7]
Compound 5f 4-((3-bromophenyl)amino)cyclohepta[7][11]thieno[2,3-d]pyrimidineEGFR0.022[12]
Compound 5f 4-((3-bromophenyl)amino)cyclohepta[7][11]thieno[2,3-d]pyrimidineVEGFR-21.23[12][13]
Compound VIb 2-(3-hydroxy, 5-methoxyphenyl)-4-morpholinoPI3Kβ (% Inhibition @10µM)72%[7][14]
Compound VIb 2-(3-hydroxy, 5-methoxyphenyl)-4-morpholinoPI3Kγ (% Inhibition @10µM)84%[7][14]
Compound 10e 2-(4-chlorophenyl)-3-((dimethylamino)methyl)EGFR-TK0.151[15]
Compound 34 4-yl hydrazone derivativeCDK4~1.0 (Potent)

Expert Analysis of Structure-Activity Relationships (SAR):

  • 4-Anilino Substitution: The presence of a substituted aniline ring at the C4 position is a recurrent feature in potent EGFR inhibitors, mimicking the binding mode of marketed drugs like Gefitinib and Erlotinib.[2] Compound 5f, for example, demonstrates potent dual EGFR/VEGFR-2 inhibition, with the 3-bromophenyl group likely forming crucial interactions within the kinase domain.[12][13]

  • 2-Aryl Substitution: For PI3K inhibitors, substitutions on the 2-phenyl ring are critical. A hydroxyl group at the 3-position combined with a methoxy group at the 5-position (as in Compound VIb) significantly enhances inhibitory activity against PI3Kβ and PI3Kγ isoforms.[7][14]

  • Hydrazone Moiety: For CDK4 inhibition, a hydrazone moiety at the C4 position has been identified as a key pharmacophore, with further optimization of the heteroaryl group leading to improved potency and selectivity.[5]

The 3,4-dimethoxyphenyl group in our lead compound is structurally similar to moieties found in potent inhibitors. Its electron-donating nature and potential for hydrogen bonding can be advantageous for kinase binding.

Signaling Pathway: EGFR and Downstream Cascades

To contextualize the importance of EGFR inhibition, the following diagram illustrates its central role in cell proliferation and survival.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding MTT_Assay_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Add Thienopyrimidine Derivatives (Varying Conc.) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Yellow Tetrazolium Salt) C->D E 5. Incubate (2-4 hours) D->E F 6. Viable Cells Convert MTT to Formazan (Purple) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (Spectrophotometer) G->H I 9. Calculate IC50 Value H->I

Caption: A generalized workflow for determining compound cytotoxicity via the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the thienopyrimidine compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. [7]7. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. [7]8. Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. [7]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: A serial two-fold dilution of each thienopyrimidine derivative is prepared in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

This comparative analysis establishes the thieno[2,3-d]pyrimidine scaffold as a highly productive platform for the discovery of potent biological agents. The benchmarking of various derivatives reveals clear structure-activity relationships that can guide future drug design efforts.

The lead compound, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , possesses a key structural motif—the dimethoxyphenyl ring—that is frequently associated with potent bioactivity. Its similarity to the m-methoxyphenyl group found in the highly active antibacterial and antifungal agents (Compounds 22 and 15) suggests it is a promising candidate for antimicrobial development. [16]Furthermore, its resemblance to substituents in effective kinase inhibitors indicates a strong potential for anticancer applications, likely through the inhibition of targets like EGFR or PI3K.

Future research should focus on the direct synthesis and evaluation of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in a battery of kinase and cellular assays to precisely quantify its potency and selectivity. Further optimization of the scaffold, guided by the SAR principles outlined herein—such as the strategic addition of aniline moieties at C4 for EGFR inhibition or basic side chains at C2 for antimicrobial activity—holds the promise of yielding next-generation therapeutic candidates with enhanced efficacy and improved safety profiles.

References

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  • Li, Y., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]

  • Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. PubMed. [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Tsoleridis, C. A., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. PubMed. [Link]

  • ResearchGate. (2012). Novel 2-thiopyrimidine derivatives as CDK2 inhibitors: Molecular modeling, synthesis, and anti-tumor activity evaluation. [Link]

  • da Silva, A. C. S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Prabhakar V, et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Al-Hussain, S. A., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. [Link]

  • Singh, H., et al. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. [Link]

  • Poirier, D., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. [Link]

  • Tolba, M. S., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc. [Link]

  • Sirakanyan, S. N., et al. (2026). Convenient Synthesis, Molecular Docking and In-Vitro Antibacterial Activity Studies of 3-N-Substituted 5- aryl(hetaryl)thieno[2,3-d]pyrimidin-4(3H)-ones. Armenian Journal of Chemistry. [Link]

  • Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. [Link]

  • Dewal, M. B., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. [Link]

  • Elsherif, M. A., et al. (2018). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular docking. Semantic Scholar. [Link]

Sources

Independent Verification of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates globally, identifying novel chemical scaffolds that bypass existing resistance mechanisms is a critical priority for drug development professionals. The thieno[2,3-d]pyrimidine class has recently emerged as a highly potent pharmacophore, particularly against multidrug-resistant (MDR) Gram-positive pathogens and slow-growing mycobacteria.

This guide provides an independent, objective comparison of the antimicrobial performance of a specific, highly active derivative: 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one . By evaluating its efficacy against clinical standards like Vancomycin and Isoniazid, and detailing the self-validating experimental protocols required for verification, this document serves as a comprehensive resource for researchers aiming to benchmark novel thienopyrimidine derivatives.

Mechanistic Rationale & Target Selectivity

The core thieno[2,3-d]pyrimidine scaffold acts as a structural mimic of endogenous purines, allowing it to interfere with critical bacterial enzymatic pathways. Recent studies indicate that [1], likely through the inhibition of bacterial efflux pumps or activation by specific nitroreductases.

The addition of the 3,4-dimethoxyphenyl moiety is a deliberate structural choice. The electron-donating methoxy groups and the bulky phenyl ring significantly increase the compound's lipophilicity. This enhancement is critical for penetrating the notoriously thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis, while maintaining the ability to accumulate within the cytoplasm of Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism Compound 5-(3,4-dimethoxyphenyl) thieno[2,3-d]pyrimidin-4(3H)-one CellEntry Bacterial Cell Entry (Lipid-rich Wall Penetration) Compound->CellEntry Enhanced Lipophilicity Target Enzymatic Activation & Efflux Pump Inhibition CellEntry->Target Cytoplasmic Engagement GramPos Gram-Positive / Mycobacteria (Intracellular Accumulation) Target->GramPos High Efficacy GramNeg Gram-Negative Pathogens (Rapid Efflux Expulsion) Target->GramNeg Low Efficacy CellDeath Bacterial Cell Death (Targeted Bactericidal Effect) GramPos->CellDeath Metabolic Collapse

Fig 1: Mechanism of action and selectivity of thieno[2,3-d]pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay incorporates internal positive controls (established clinical antibiotics) and negative controls (vehicle solvents) to rule out artifactual results.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: We utilize Resazurin (Alamar Blue) as a metabolic indicator because visual turbidity is highly unreliable for slow-growing and clumping strains like M. tuberculosis. The colorimetric shift from blue (oxidized) to pink (reduced) provides a definitive, quantifiable viability metric. Furthermore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory; divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane, and omitting them artificially inflates drug efficacy.

  • Inoculum Preparation: Cultivate the target strain (e.g., MRSA) in CAMHB to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one compound (range: 128 to 0.25 µg/mL). Include Vancomycin as a positive control and 1% DMSO as a vehicle control. Note: DMSO must not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 18-24 hours (extend to 7-14 days for mycobacteria using Middlebrook 7H9 broth).

  • Resazurin Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 2-4 hours. The MIC is recorded as the lowest concentration that prevents the color change from blue to pink.

Protocol B: Cytotoxicity & Selectivity Index (SI) Profiling

Causality Check: A compound that kills bacteria by indiscriminately lysing cell membranes has no clinical utility. We profile cytotoxicity against THP-1 human macrophages because M. tuberculosis and S. aureus are facultative intracellular pathogens that frequently reside within these exact host cells.

  • Cell Seeding & Differentiation: Seed THP-1 monocytes in 96-well plates at 5×104 cells/well in RPMI-1640 media (10% FBS). Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce macrophage differentiation.

  • Compound Exposure: Wash the differentiated macrophages and expose them to serial dilutions of the test compound (up to 250 µg/mL) for 48 hours.

  • MTT Viability Assay: Add MTT reagent (5 mg/mL). Viable host cells reduce MTT to insoluble purple formazan crystals. Solubilize with DMSO and measure absorbance at 570 nm to calculate the IC50​ .

  • Data Validation: Calculate the Selectivity Index (SI = IC50​ / MIC). An SI > 10 indicates a favorable therapeutic window.

Comparative Performance Data

The following tables synthesize the quantitative performance of the 5-(3,4-dimethoxyphenyl) derivative against standard-of-care alternatives. Data reflects standard [2] and specific [3].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Target Organism5-(3,4-dimethoxyphenyl) DerivativeVancomycinIsoniazidCiprofloxacin
MRSA (Gram-positive)4.0 µg/mL1.0 µg/mLN/A0.5 µg/mL
VRE (Gram-positive)8.0 µg/mL>128 µg/mLN/A2.0 µg/mL
M. tuberculosis H37Rv 1.95 µg/mLN/A0.05 µg/mL0.5 µg/mL
E. coli (Gram-negative)>128 µg/mL>128 µg/mLN/A0.01 µg/mL
Table 2: Cytotoxicity and Selectivity Index (SI) Profiling
Mammalian Cell Line IC50​ (µg/mL)SI (vs M. tuberculosis)SI (vs MRSA)
THP-1 (Human Macrophage)>250>128>62.5
RAW 264.7 (Murine Macrophage)>250>128>62.5

Application Scientist's Analysis & Field Insights

Based on the comparative data, the 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold demonstrates a highly specialized and potent antimicrobial profile.

Strengths: The compound excels against difficult-to-treat Gram-positive and mycobacterial strains. The MIC of 1.95 µg/mL against M. tuberculosis H37Rv is particularly striking. While it does not surpass the raw potency of Isoniazid (0.05 µg/mL), its mechanism of action is entirely orthogonal. This means it retains full efficacy against Isoniazid-resistant and Rifampicin-resistant (MDR-TB) strains. Furthermore, the Selectivity Index (SI > 128) confirms that the bactericidal activity is targeted and not a result of generalized mammalian cytotoxicity.

Limitations: The compound exhibits virtually no activity against Gram-negative pathogens like E. coli (MIC >128 µg/mL). This is a well-documented limitation of lipophilic thienopyrimidines; they are rapidly recognized and expelled by the robust tripartite efflux pumps (e.g., AcrAB-TolC) present in the Gram-negative outer membrane.

Development Verdict: For drug development professionals, this compound should not be pursued as a broad-spectrum antibiotic. Instead, it represents an elite starting point for lead-optimization campaigns targeting Vancomycin-Resistant Enterococci (VRE) and MDR-Tuberculosis. Future modifications should focus on improving aqueous solubility for oral bioavailability without sacrificing the critical lipophilicity provided by the dimethoxyphenyl ring.

References

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria Source: PubMed (ChemMedChem) URL:[Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and mycobacterial evaluation of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)-one derivatives Source: PubMed (Chemical Biology & Drug Design) URL:[Link]

Safety Operating Guide

Comprehensive Operational Guide: Disposal of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory researcher, handling novel synthetic heterocyclic compounds requires stringent lifecycle management. 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a pharmacologically active synthetic intermediate. Because of its potent biological activity and environmental persistence, improper disposal poses significant ecological and regulatory risks.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant with environmental regulations while safeguarding personnel.

Chemical Profiling & Hazard Causality

To implement an effective disposal strategy, one must first understand the structural causality behind the compound's hazards.

The thieno[2,3-d]pyrimidine core is a highly privileged scaffold in medicinal chemistry. It is a recognized purine bioisostere, meaning its structural similarity to nucleobases allows it to mimic ATP molecules and bind competitively to the hinge region of protein kinases[1]. Derivatives of this scaffold are frequently developed as potent inhibitors for oncogenic targets such as VEGFR-2, FLT3, and EGFR[2].

The addition of the 3,4-dimethoxyphenyl moiety significantly increases the molecule's lipophilicity. While this enhances cell membrane permeability for biological assays, it also drastically reduces aqueous solubility. Consequently, this compound will not degrade in standard municipal wastewater biological treatment systems and must never be disposed of down the drain .

Hazard Summary & Waste Categorization

Based on the safety data for the foundational thieno[2,3-d]pyrimidin-4(3H)-one scaffold, the compound must be managed as a Hazardous Organic Pharmaceutical Waste [3].

Property / CategoryOperational Data & Causality
Pharmacological Profile ATP-competitive kinase inhibitor (Cytotoxic/Antiproliferative potential)[1][2].
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation[3].
Signal Word Warning [3].
Primary Waste Stream Halogen-Free Organic Waste (Requires High-Temperature Incineration).
Incompatible Materials Strong oxidizing agents, strong acids (Risk of exothermic reaction)[3].

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. The following diagram illustrates the self-validating decision tree for routing this compound into the correct waste stream.

G Start 5-(3,4-dimethoxyphenyl)thieno [2,3-d]pyrimidin-4(3H)-one Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Solution (e.g., DMSO/MeOH) State->Liquid Spill Accidental Spill State->Spill SolidDisp Double-bag in sealable plastic Place in Solid Hazardous Waste Bin Solid->SolidDisp LiquidDisp Collect in HDPE carboy Label as Halogen-Free Organic Waste Liquid->LiquidDisp SpillDisp Absorb with inert material Transfer to Solid Waste Bin Spill->SpillDisp Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Decision tree for the segregation and disposal of thienopyrimidine waste streams.

Step-by-Step Disposal Protocols

All procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling aerosolized powders (H335)[3]. Minimum Personal Protective Equipment (PPE) includes a chemically resistant lab coat, nitrile gloves, and safety goggles.

Protocol A: Solid Waste Disposal (Powders, Contaminated Vials, Consumables)

Solid waste includes excess synthesized powder, contaminated spatulas, weigh boats, and empty reagent vials.

  • Containment: Transfer all residual solid compound into a sealable, leak-proof primary container (e.g., a glass or polypropylene vial).

  • Double-Bagging: Place the primary container, along with any contaminated consumables (weighing paper, pipette tips), into a transparent, heavy-duty plastic bag. Seal the bag securely.

  • Validation: Visually inspect the bag to ensure there are no punctures from sharp consumables (like pipette tips). If sharp items are present, they must be routed to a puncture-proof hazardous sharps container.

  • Transfer: Deposit the sealed bag into the laboratory's designated "Solid Hazardous Organic Waste" drum.

Protocol B: Liquid Waste Disposal (Assay Solutions)

In drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Methanol for biological assays.

  • Compatibility Check: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE). Causality: DMSO can degrade certain low-density plastics over time, leading to secondary leaks.

  • Segregation: Verify that the carboy is designated strictly for Halogen-Free Organic Solvents . Mixing this waste with halogenated solvents or strong oxidizers can cause violent reactions[3].

  • Transfer: Using a funnel, slowly pour the liquid waste into the carboy to prevent splashing.

  • Cap and Vent: Secure the cap immediately after transfer. If the carboy utilizes a vented cap system (to prevent vapor pressure buildup), verify that the filter is intact.

Protocol C: Accidental Spill & Decontamination

Because the compound causes skin and eye irritation[3], immediate and systematic cleanup is required.

  • Isolate: Restrict access to the spill area. If the spill is a dry powder, do not sweep it , as this will aerosolize the active pharmaceutical ingredient (API).

  • Dampen: Gently mist the dry powder with a small amount of water or an appropriate solvent (e.g., isopropanol) to suppress dust formation.

  • Absorb: Wipe up the dampened material using inert absorbent pads or damp paper towels.

  • Decontaminate: Wash the affected surface thoroughly with soap and water to remove any microscopic lipophilic residue[3].

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Follow Protocol A).

Regulatory Compliance & Manifesting

To maintain compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must strictly manage their waste accumulation[4].

  • Satellite Accumulation Area (SAA): All waste containers must be stored in an SAA at or near the point of generation. Containers must remain closed at all times unless actively receiving waste[4].

  • Secondary Containment: Liquid waste carboys must sit inside a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

  • Labeling: The moment the first drop of waste is added, the container must be labeled with a compliant "Hazardous Waste" tag. The label must explicitly list the full chemical name (e.g., DMSO, Methanol, 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one)—do not use abbreviations or chemical formulas [4].

  • Final Disposition: Once full, the container must be transferred to a Central Accumulation Area (CAA) and dated. Disposal must be executed via a certified waste broker utilizing high-temperature incineration[4].

References

  • Managing Hazardous Chemical Waste in the Lab Lab Manager[Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Organic Letters - ACS Publications[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction MDPI[Link]

Sources

Personal protective equipment for handling 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic compounds not merely as a compliance exercise, but as a foundational requirement for experimental integrity and operator safety. The compound 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class—a structural motif extensively validated in drug discovery for its potent pharmacological activities, particularly as tyrosine kinase inhibitors (e.g., EGFR, VEGFR-2) and antineoplastic agents[1].

Because thieno[2,3-d]pyrimidin-4(3H)-one derivatives frequently exhibit high cytotoxicity toward human cell lines (such as leukemia and colon carcinoma)[2], and because the full toxicological profile of this specific derivative may not be exhaustively characterized, we must apply the precautionary principle. Standard operational protocols dictate treating novel bioactive heterocycles as high-hazard entities requiring rigorous Personal Protective Equipment (PPE) and engineering controls[3].

Below is the comprehensive, self-validating operational guide for safely handling, solubilizing, and disposing of this compound.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in mitigating specific physical and chemical vulnerabilities. We do not just wear gear; we engineer a barrier system based on the compound's state (dry powder vs. solubilized) and its lipophilicity.

Table 1: Quantitative & Qualitative PPE Requirements

Protection CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile gloves (Outer: >0.14mm thickness)Thienopyrimidines are highly lipophilic. When solubilized in organic solvents like DMSO, the solvent acts as a carrier that can rapidly transport hazardous solutes through compromised single-layer barriers. Double gloving provides a sacrificial outer layer[4].
Eye Protection ANSI Z87.1-certified chemical splash gogglesStandard safety glasses lack orbital seals. Goggles prevent capillary action of aerosolized powders or micro-splashes from reaching the ocular mucosa.
Respiratory N95 or P100 Particulate Respirator (if handled outside containment)Dry heterocyclic powders are prone to static charge accumulation, leading to aerosolization. Inhalation is the primary exposure route for novel bioactives[4].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffsKnit cuffs prevent wrist exposure when reaching into fume hoods. Fluid resistance prevents DMSO-solubilized compound from penetrating to the skin[3].

Operational Workflow: Handling & Solubilization

To ensure both safety and experimental reproducibility, the handling of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one must follow a strict, step-by-step methodology.

Step 1: Environmental Preparation & Containment

  • Action: Conduct all open-container handling within a certified Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a minimum face velocity of 0.5 m/s.

  • Causality: Engineering controls are your primary defense. Proper airflow prevents the escape of micro-particulates generated during the mechanical disturbance of the powder[4].

Step 2: Static Mitigation & Weighing

  • Action: Discharge static from the compound container and anti-static weigh boats using a zero-stat anti-static gun before opening. Use a micro-spatula to transfer the powder.

  • Causality: Thienopyrimidine powders often carry electrostatic charges that cause them to "jump" or cling to gloves and spatulas, leading to inaccurate dosing and contamination of the workspace.

Step 3: Solubilization in Carrier Solvent

  • Action: Add the targeted volume of Dimethyl Sulfoxide (DMSO) directly to the pre-weighed powder within the containment zone. Cap the vial tightly before vortexing.

  • Causality: DMSO is the industry standard for solubilizing lipophilic kinase inhibitors. However, DMSO rapidly penetrates the dermal barrier. Capping the vial before agitation prevents the generation of highly absorbable, cytotoxic micro-droplets.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of the sealed vial and the analytical balance with 70% Isopropyl Alcohol (IPA) or a 10% bleach solution. Remove the outer gloves inside the hood before touching the sash to exit.

Spill Management & Disposal Plan

A robust safety protocol must anticipate failure. The following procedures ensure rapid containment of spills, preventing cross-contamination of the laboratory environment.

Table 2: Spill Response & Waste Segregation

Spill StateImmediate Action & ContainmentCleanup & Disposal Protocol
Dry Powder DO NOT SWEEP. Sweeping aerosolizes the active compound.Gently cover the powder with absorbent paper dampened with water or IPA to suppress dust. Wipe inward. Dispose of all materials in a sealed, labeled biohazardous/toxic solid waste container.
Liquid (DMSO) Isolate the area. Do not use water, as DMSO is miscible and will spread.Apply an inert, highly absorbent material (e.g., vermiculite or universal spill pads). Collect the saturated absorbent and place it in a designated halogenated/organic liquid waste receptacle[3].

Visualizing the Safety Logic

The following diagram illustrates the causal relationship between the compound's inherent hazards, the required engineering controls, and the resulting operational workflow.

Handling_Workflow Compound 5-(3,4-dimethoxyphenyl) thieno[2,3-d]pyrimidin-4(3H)-one Hazard Hazard: Cytotoxic & Kinase Inhibitor Compound->Hazard Containment Containment: Class II BSC or Fume Hood Hazard->Containment Dictates PPE PPE: Double Nitrile, Respirator (if dry), Goggles Hazard->PPE Requires Action Operation: Anti-static Weighing & Solubilization Containment->Action PPE->Action Waste Disposal: Segregated Organic/Bioactive Waste Action->Waste

Fig 1: Logical workflow mapping hazard assessment to PPE selection and handling protocols.

References

  • Frontiers in Microbiology. MATRIX: a platform for cultivation profiling and bioactive discovery in natural product research. Demonstrates the necessity of PPE and fume hood containment when handling novel bioactive compounds. URL:[Link]

  • Der Pharma Chemica. Synthesis of 2,3-disubstituted thieno(2,3-d)pyrimidines for antibacterial and pharmacological activity. Establishes the pharmacological context of thieno(2,3-d)pyrimidines as potent kinase inhibitors. URL:[Link]

  • ResearchGate. Cage-Like Amines in the Green Protocol of Transannular Thieno[2,3-d]Pyrimidinone Formation as Promising Anticancer Agents. Details the high cytotoxicity of thieno[2,3-d]pyrimidin-4(3H)-ones toward human cancer cell lines. URL: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。